molecular formula C10H10S B1619869 Benzo(b)thiophene, 2,3-dimethyl- CAS No. 4923-91-5

Benzo(b)thiophene, 2,3-dimethyl-

Cat. No.: B1619869
CAS No.: 4923-91-5
M. Wt: 162.25 g/mol
InChI Key: ACHMHHCOSAKQSS-UHFFFAOYSA-N
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Description

Benzo(b)thiophene, 2,3-dimethyl- is a useful research compound. Its molecular formula is C10H10S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo(b)thiophene, 2,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo(b)thiophene, 2,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHMHHCOSAKQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197743
Record name Benzo(b)thiophene, 2,3-dimethyl-
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Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-91-5
Record name Benzo(b)thiophene, 2,3-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 2,3-Dimethylbenzo(b)thiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation feasibility. 2,3-Dimethylbenzo(b)thiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] The structural motif of benzo(b)thiophene is a privileged scaffold in medicinal chemistry.[1][2] The addition of methyl groups at the 2 and 3 positions significantly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn governs its interaction with solvents and biological targets.[4] An in-depth understanding of its solubility is therefore paramount for advancing its application.

This technical guide provides a comprehensive exploration of the solubility of 2,3-dimethylbenzo(b)thiophene in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this promising compound. We will delve into the theoretical underpinnings of solubility, present a framework for predicting solubility behavior, and provide detailed experimental protocols for its precise determination.

Physicochemical Profile of 2,3-Dimethylbenzo(b)thiophene

A molecule's inherent properties are the primary determinants of its solubility. The key physicochemical parameters for 2,3-dimethylbenzo(b)thiophene are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀SPubChem[5]
Molecular Weight 162.25 g/mol PubChem[5]
XLogP3 3.7PubChem[5]
Appearance (Expected to be a solid at room temperature)General knowledge
Polarity Non-polar to weakly polarInferred from structure

The XLogP3 value of 3.7 indicates a significant degree of lipophilicity, suggesting that 2,3-dimethylbenzo(b)thiophene will be more soluble in non-polar organic solvents than in polar solvents like water.[5] The fused aromatic system and the presence of the sulfur heteroatom contribute to its overall non-polar character.[4]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity.[6] The process of dissolution can be understood through the following steps:

  • Breaking of solute-solute interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Breaking of solvent-solvent interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.

For dissolution to occur, the energy released in the third step must be comparable to or greater than the energy required for the first two steps.

The following diagram illustrates the key factors influencing the solubility of 2,3-dimethylbenzo(b)thiophene.

G cluster_solute 2,3-Dimethylbenzo(b)thiophene Properties cluster_solvent Solvent Properties Solute 2,3-Dimethylbenzo(b)thiophene (Solute) Lipophilicity High Lipophilicity (XLogP3 = 3.7) Solute->Lipophilicity determines Polarity_S Non-polar to Weakly Polar Solute->Polarity_S exhibits H_Bonding_S No H-bond Donors Solute->H_Bonding_S has Solubility Solubility Lipophilicity->Solubility favors non-polar solvents Polarity_S->Solubility matches with H_Bonding_S->Solubility limits interaction with H-bonding solvents Solvent Organic Solvent Polarity_V Polarity (Polar/Non-polar) Solvent->Polarity_V is characterized by H_Bonding_V H-bonding Capability Solvent->H_Bonding_V is characterized by Polarity_V->Solubility solvent polarity H_Bonding_V->Solubility influences

Caption: Factors influencing the solubility of 2,3-dimethylbenzo(b)thiophene.

Based on its non-polar to weakly polar nature and high lipophilicity, 2,3-dimethylbenzo(b)thiophene is expected to exhibit good solubility in non-polar solvents such as toluene, hexane, and diethyl ether, and moderate solubility in solvents of intermediate polarity like dichloromethane and ethyl acetate. Its solubility is anticipated to be low in highly polar solvents, particularly those with strong hydrogen-bonding networks like water and ethanol.

Experimental Determination of Solubility: A Step-by-Step Protocol

Precise and reproducible solubility data is crucial for any research or development endeavor. The Equilibrium Solubility (or Shake-Flask) method is a widely accepted and robust technique for determining thermodynamic solubility.[7]

Materials and Equipment
  • 2,3-Dimethylbenzo(b)thiophene (solid, high purity)

  • A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the equilibrium solubility determination.

G start Start step1 1. Prepare Saturated Solution Add excess 2,3-dimethylbenzo(b)thiophene to solvent in a vial. start->step1 step2 2. Equilibrate Incubate at a constant temperature with agitation for 24-48 hours. step1->step2 step3 3. Separate Solid and Liquid Phases Allow to settle, then filter the supernatant through a 0.22 µm syringe filter. step2->step3 step4 4. Prepare Sample for Analysis Dilute the clear filtrate with a suitable mobile phase. step3->step4 step5 5. Quantify Concentration Analyze the diluted sample by HPLC against a calibration curve. step4->step5 end End Determine Solubility step5->end

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2,3-dimethylbenzo(b)thiophene and add it to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Sample Preparation for Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 2,3-dimethylbenzo(b)thiophene of known concentrations.

    • Analyze the standard solutions and the diluted sample filtrate by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of 2,3-dimethylbenzo(b)thiophene in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, which represents the solubility.

Presentation of Solubility Data

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a hypothetical representation of how the solubility of 2,3-dimethylbenzo(b)thiophene might be reported.

SolventPolarity IndexSolubility (g/L) at 25 °CSolubility (mol/L) at 25 °C
Hexane0.1(Expected to be High)(Calculated from g/L)
Toluene2.4(Expected to be High)(Calculated from g/L)
Diethyl Ether2.8(Expected to be High)(Calculated from g/L)
Dichloromethane3.1(Expected to be Moderate)(Calculated from g/L)
Ethyl Acetate4.4(Expected to be Moderate)(Calculated from g/L)
Acetone5.1(Expected to be Moderate to Low)(Calculated from g/L)
Ethanol5.2(Expected to be Low)(Calculated from g/L)
Methanol6.6(Expected to be Low)(Calculated from g/L)
Dimethyl Sulfoxide (DMSO)7.2(Expected to be Low to Moderate)(Calculated from g/L)
Water10.2(Expected to be Very Low)(Calculated from g/L)

Note: The values in this table are illustrative and should be determined experimentally.

Factors Influencing Solubility and Practical Considerations

Several factors beyond solvent polarity can influence the solubility of 2,3-dimethylbenzo(b)thiophene:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is crucial for processes like crystallization and can be determined by conducting solubility measurements at different temperatures. Dynamic methods, such as the temperature variation method, are efficient for generating temperature-dependent solubility data.[8]

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of 2,3-dimethylbenzo(b)thiophene for accurate measurements.

  • Polymorphism: The crystalline form of the solute can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies and thus different solubilities.

  • pH (for ionizable compounds): While 2,3-dimethylbenzo(b)thiophene is not expected to be ionizable under typical conditions, for derivatives with acidic or basic functional groups, the pH of the aqueous phase would be a critical determinant of solubility.[6][9]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 2,3-dimethylbenzo(b)thiophene in organic solvents. By understanding its physicochemical properties and the theoretical principles of dissolution, researchers can make informed decisions regarding solvent selection and experimental design. The detailed protocol for equilibrium solubility determination offers a robust framework for obtaining accurate and reliable data.

The methyl groups on the benzo(b)thiophene core enhance its lipophilicity, suggesting its potential for good membrane permeability and interaction with biological targets.[4] As research into the therapeutic applications of 2,3-dimethylbenzo(b)thiophene and its analogs continues, a thorough characterization of their solubility will be indispensable for advancing these promising compounds from the laboratory to clinical applications. Future work should focus on generating extensive experimental solubility data in a wide range of pharmaceutically relevant solvents and at various temperatures. Furthermore, the application of thermodynamic models, such as the Apelblat or λh models, could be employed to correlate experimental data and predict solubility in different solvent systems.[10][11]

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • University of Al-maarif, College of Pharmacy. (n.d.). Determination of Solubility Class.
  • PubChem. (n.d.). Benzo(b)thiophene, 2,3-dimethyl-. Retrieved from [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Chemistry Online @ UTSC. (n.d.). Solubility.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • BenchChem. (2025, June 18). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification.
  • PubChem. (n.d.). 2,3-Dimethyldibenzothiophene. Retrieved from [Link]

  • ResearchGate. (2015, July 7). What would be the right procedure to solubilize 0.1% Crystal violet dye used to stain a bacterial biofilm on a membrane like cellulose? Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. Retrieved from [Link]

  • Cayman Chemical. (2022, December 21). PRODUCT INFORMATION - Dehydroabietic Acid.
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  • Wikipedia. (n.d.). Dehydroabietic acid. Retrieved from [Link]

  • ResearchGate. (2023, August 4). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021, October 12). The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,3-Dimethylthiophene (FDB010964). Retrieved from [Link]

  • ResearchGate. (2025, August 8). Thermodynamic models for determination of the solubility of dibenzothiophene in (methanol + acetonitrile) binary solvent mixtures | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • PubMed. (2017, September 29). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2025, November 29). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene, 2,5-dimethyl- (CAS 16587-48-7). Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Sci-Hub. (n.d.). The thermodynamic properties of benzo[b]thiophene.
  • MDPI. (2023, August 12). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2014, April 23). Solubility of thiophene and dibenzothiophene in anhydrous FeCl>3>- and ZnCl>2>-based deep eutectic solvents.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dimethylbenzo[b]thiophene is a sulfur-containing heterocyclic compound that serves as a crucial structural motif in a variety of pharmacologically active molecules and organic materials. Its rigid, planar structure and electron-rich nature make it a valuable building block in drug discovery and materials science. An unambiguous understanding of its molecular structure is paramount for the rational design and synthesis of novel derivatives with tailored properties. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data of 2,3-dimethylbenzo[b]thiophene, offering field-proven insights into the causality behind experimental choices and a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For 2,3-dimethylbenzo[b]thiophene, both ¹H and ¹³C NMR are indispensable for confirming its substitution pattern and electronic properties.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR spectroscopy provides information on the number, environment, and neighboring protons for each unique proton in a molecule.

A standardized protocol for acquiring the ¹H NMR spectrum of 2,3-dimethylbenzo[b]thiophene is outlined below. This protocol is designed to ensure high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,3-dimethylbenzo[b]thiophene.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single deuterium signal for locking the magnetic field.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent interference with the magnetic field homogeneity.[1]

  • Instrumental Parameters (400 MHz Spectrometer):

    • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.[1]

    • Acquisition Parameters:

      • Number of Scans (NS): 16 (can be adjusted based on sample concentration)

      • Relaxation Delay (D1): 1-2 seconds

      • Pulse Width: Typically a 30° or 90° pulse

      • Acquisition Time (AQ): 3-4 seconds

      • Spectral Width (SW): 0-12 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

The ¹H NMR spectrum of 2,3-dimethylbenzo[b]thiophene in CDCl₃ exhibits distinct signals corresponding to the aromatic and methyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.7-7.8Multiplet2HH-4, H-7
~7.2-7.3Multiplet2HH-5, H-6
~2.4Singlet3HC2-CH₃
~2.3Singlet3HC3-CH₃

Causality of Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-4, H-5, H-6, H-7): These protons resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current.[1] The protons on the benzene ring (H-4, H-5, H-6, and H-7) will appear as multiplets due to spin-spin coupling with their neighboring protons. Specifically, H-4 and H-7 are often shifted further downfield compared to H-5 and H-6 due to the influence of the fused thiophene ring.

  • Methyl Protons (C2-CH₃ and C3-CH₃): The two methyl groups at the C-2 and C-3 positions of the thiophene ring are in different chemical environments. They appear as sharp singlets because they have no adjacent protons to couple with. Their chemical shifts are in the typical range for methyl groups attached to an aromatic system.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Dissolve Dissolve in CDCl3 Add_TMS Add TMS Dissolve->Add_TMS Filter Filter Add_TMS->Filter Lock_Shim Lock & Shim Filter->Lock_Shim Set_Params Set Parameters Lock_Shim->Set_Params Acquire_FID Acquire FID Set_Params->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Calibrate Phase & Calibrate FT->Phase_Calibrate Integrate_Assign Integrate & Assign Signals Phase_Calibrate->Integrate_Assign

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments.

The sample prepared for ¹H NMR can be directly used for ¹³C NMR analysis.

  • Instrumental Parameters (100 MHz Spectrometer):

    • Pulse Program: Typically a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans (NS): 1024 or more, as the natural abundance of ¹³C is low (~1.1%).

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-200 ppm.

  • Data Processing:

    • Similar processing steps as for ¹H NMR are applied.

    • The solvent signal (CDCl₃) at δ 77.16 ppm is often used for chemical shift calibration.

The ¹³C NMR spectrum of 2,3-dimethylbenzo[b]thiophene will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~138-140C-7a, C-3a (Quaternary)
~130-135C-2, C-3 (Quaternary, substituted with CH₃)
~122-125C-4, C-5, C-6, C-7 (Aromatic CH)
~14C2-CH₃
~12C3-CH₃

Causality of Chemical Shifts:

  • Quaternary Carbons (C-2, C-3, C-3a, C-7a): These carbons, which are not bonded to any protons, typically appear as less intense signals and are found in the downfield region of the aromatic carbons. The carbons at the ring fusion (C-3a and C-7a) and those bearing the methyl groups (C-2 and C-3) are in this category.

  • Aromatic CH Carbons (C-4, C-5, C-6, C-7): These carbons resonate in the typical aromatic region.

  • Methyl Carbons (C2-CH₃ and C3-CH₃): These aliphatic carbons appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of 2,3-dimethylbenzo[b]thiophene with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

FTIR Spectral Data and Interpretation

The FTIR spectrum of 2,3-dimethylbenzo[b]thiophene will display characteristic absorption bands corresponding to the vibrations of its aromatic and aliphatic C-H bonds, C=C bonds of the aromatic rings, and the C-S bond of the thiophene ring.

Wavenumber (cm⁻¹) Vibrational Mode Description
~3050-3100Aromatic C-H StretchStretching vibrations of the C-H bonds on the benzene ring.
~2900-3000Aliphatic C-H StretchStretching vibrations of the C-H bonds in the methyl groups.
~1600, ~1450Aromatic C=C StretchIn-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings.
~700-800C-H Out-of-plane BendingBending vibrations of the C-H bonds on the benzene ring, which can be indicative of the substitution pattern.
~600-700C-S StretchStretching vibration of the carbon-sulfur bond in the thiophene ring.[2][3]

Spectroscopic Data Correlation

G cluster_mol 2,3-Dimethylbenzo[b]thiophene cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy mol Molecular Structure HNMR ¹H NMR (Proton Environments) mol->HNMR Proton Signals CNMR ¹³C NMR (Carbon Skeleton) mol->CNMR Carbon Signals FTIR FTIR (Functional Groups & Vibrations) mol->FTIR Vibrational Bands HNMR->CNMR Structural Correlation

Caption: Correlation of spectroscopic data to the molecular structure.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and self-validating methodology for the comprehensive structural characterization of 2,3-dimethylbenzo[b]thiophene. This guide has detailed the experimental protocols and the interpretation of the spectral data, providing a foundational understanding for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold. The presented data and interpretations are grounded in fundamental spectroscopic principles and serve as a reliable reference for future studies involving 2,3-dimethylbenzo[b]thiophene and its derivatives.

References

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  • Semantic Scholar. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Journal of Molecular Structure, 2021.
  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Results in Physics, 2020.
  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics, 2014.
  • ResearchGate. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 2021.

Sources

Technical Guide: 2,3-Dimethylbenzothiophene as a Refractory Sulfur Compound

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Synthesis, and Desulfurization Protocols

Executive Summary

2,3-Dimethylbenzothiophene (2,3-DMBT) represents a critical class of "refractory" organosulfur compounds found in fluid catalytic cracking (FCC) gasoline and light diesel fractions. Unlike simple thiophene or unsubstituted benzothiophene, 2,3-DMBT exhibits significant resistance to conventional Hydrodesulfurization (HDS).

This resistance is driven by steric hindrance : the methyl groups at the C2 and C3 positions physically obstruct the sulfur atom from coordinating with the active vacancies (CUS - Coordinatively Unsaturated Sites) on CoMo/NiMo catalysts. Consequently, 2,3-DMBT serves as a primary "probe molecule" for evaluating the hydrogenation (HYD) capacity of novel catalysts and the efficacy of alternative technologies like Oxidative Desulfurization (ODS).

This guide details the mechanistic barriers imposed by 2,3-DMBT, provides validated protocols for its synthesis and removal, and outlines its relevance in both fuel science and medicinal chemistry scaffolds.

Part 1: The Mechanistic Challenge (HDS Resistance)

In industrial HDS, sulfur removal occurs via two competing pathways:

  • Direct Desulfurization (DDS): The sulfur atom adsorbs directly onto the catalyst vacancy (σ-bonding), followed by C-S bond hydrogenolysis. This is fast and consumes less hydrogen.

  • Hydrogenation (HYD): The aromatic ring is hydrogenated before C-S bond cleavage. This is slower and hydrogen-intensive.

The 2,3-DMBT Anomaly: For unsubstituted benzothiophene (BT), the molecule adsorbs flat (π-adsorption) or vertically (σ-adsorption via S) easily. However, in 2,3-DMBT, the methyl groups create a steric barrier that destabilizes the σ-adsorption required for the efficient DDS pathway.

  • Result: The reaction is forced toward the HYD pathway. The aromatic ring must be saturated (forming dihydro- or tetrahydro- derivatives) to reduce the planarity and steric bulk, allowing the sulfur to eventually access the active site.

  • Implication: 2,3-DMBT removal requires higher reactor temperatures and pressures compared to BT, leading to octane loss in gasoline (due to olefin saturation) or higher hydrogen consumption in diesel.

Visualization: Reaction Pathways & Steric Blockade[1][2]

HDS_Mechanism Start 2,3-Dimethylbenzothiophene (Refractory Feed) Catalyst CoMoS/Al2O3 Active Site Start->Catalyst DDS_Attempt Direct S-Adsorption (Sigma Bond) Catalyst->DDS_Attempt Preferred Path (Low H2) HYD_Step1 Pi-Adsorption (Ring Hydrogenation) Catalyst->HYD_Step1 Forced Path (High H2) Blocked BLOCKED by 2,3-Methyl Sterics DDS_Attempt->Blocked Intermed 2,3-Dimethyl-dihydrobenzothiophene (Less Planar) HYD_Step1->Intermed + H2 Desulf C-S Bond Cleavage Intermed->Desulf Product Alkyl Benzene + H2S Desulf->Product

Figure 1: The steric blockade of the direct desulfurization pathway forces 2,3-DMBT through the energy-intensive hydrogenation route.

Part 2: Comparative Reactivity Data

To contextualize the "refractory" nature of 2,3-DMBT, it must be compared against other sulfur species found in fossil fuels.

CompoundStructure TypeRelative HDS Rate (Normalized)Primary Barrier
Thiophene 5-membered ring100None (High reactivity)
Benzothiophene (BT) Fused benzene-thiophene~45Electronic (Resonance stability)
3-Methylbenzothiophene Substituted BT~15Minor Steric
2,3-Dimethylbenzothiophene Disubstituted BT~4 Significant Steric (C2/C3)
Dibenzothiophene (DBT) Two fused benzene rings~2Electronic + Bulk
4,6-Dimethyldibenzothiophene Disubstituted DBT< 1Extreme Steric (The "Ultimate" Refractory)

Note: 2,3-DMBT is the "gatekeeper" refractory compound. If a catalyst cannot remove 2,3-DMBT, it will fail completely against 4,6-DMDBT.

Part 3: Experimental Protocols
Protocol A: Synthesis of 2,3-Dimethylbenzothiophene (Reference Standard)

Context: While commercially available, in-house synthesis allows for derivative creation (e.g., deuterated analogs for kinetic isotope studies). Method Adapted from: Kobayashi et al. (2008) - One-pot synthesis via 2-mercaptophenyl ketones.

Reagents:

  • 2-Mercaptoacetophenone (Precursor)

  • Sodium Hydride (NaH, 60% in oil)[3]

  • Bromoethane (Alkylating agent)

  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step Workflow:

  • Activation: Suspend NaH (1.7 mmol) in anhydrous THF (5 mL) at 0°C under nitrogen.

  • Addition: Slowly add 2-mercaptoacetophenone (1.7 mmol) in THF. Stir for 15 minutes to form the thiolate anion.

  • Alkylation/Cyclization: Add Bromoethane (1.7 mmol). The reaction undergoes S-alkylation followed by an intramolecular aldol-type condensation.

  • Heating: Warm to room temperature and stir for 30 minutes. If cyclization is slow, reflux at 60°C for 1 hour.

  • Quench: Carefully add saturated NH4Cl solution.

  • Extraction: Extract with diethyl ether (3x). Wash organic layer with brine, dry over Na2SO4.[3][4]

  • Purification: Silica gel chromatography (Hexane/Ethyl Acetate 20:1).

    • Validation: Confirm structure via 1H NMR (Look for methyl singlets at ~2.3-2.5 ppm and lack of vinylic protons).

Protocol B: Oxidative Desulfurization (ODS) Assessment

Context: Since HDS struggles with 2,3-DMBT, ODS is the preferred alternative method for deep desulfurization. This protocol uses the classic H2O2/Formic Acid system.

System: Biphasic (Model Fuel + Polar Oxidant Phase).

Reagents:

  • Model Fuel: 2,3-DMBT dissolved in n-octane (Target 500 ppm Sulfur).

  • Oxidant: 30% Hydrogen Peroxide (H2O2).[5][6]

  • Catalyst/Solvent: Formic Acid (HCOOH).

Procedure:

  • Setup: Use a 100 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring is often insufficient for biphasic mass transfer).

  • Charge: Add 20 mL of Model Fuel (containing 2,3-DMBT).

  • Activation: Add 10 mL of Formic Acid. Heat mixture to 60°C.

  • Initiation: Dropwise addition of H2O2 (Molar ratio Oxidant/Sulfur = 4:1).

  • Reaction: Stir vigorously (1000 rpm) at 60°C for 60 minutes.

    • Mechanism:[2][6][7][8] Formic acid + H2O2

      
       Performic acid (active oxidant). Performic acid electrophilically attacks the sulfur lone pair.
      
  • Separation: Cool to room temperature. Decant the top oil phase.

  • Extraction (Polishing): Wash the oil phase with Acetonitrile (MeCN) to remove the polar sulfones (2,3-dimethylbenzothiophene-1,1-dioxide) produced.

  • Analysis: Analyze the oil phase via GC-FID or GC-SCD to determine sulfur conversion.

Visualization: ODS Experimental Workflow

ODS_Workflow cluster_0 Phase 1: Oxidation cluster_1 Phase 2: Separation Mix Biphasic Mixture (Octane/2,3-DMBT + HCOOH) Oxidant Add H2O2 (In-situ Performic Acid) Mix->Oxidant React Reaction 60°C, 60 min, 1000 rpm Oxidant->React Sulfone Formation of 2,3-DMBT-Sulfone (Polar) React->Sulfone Electrophilic Attack Extract Solvent Extraction (Acetonitrile Wash) Sulfone->Extract Partitioning CleanFuel Ultra-Low Sulfur Fuel (Oil Phase) Extract->CleanFuel Removal of Sulfones

Figure 2: Step-by-step workflow for the oxidative desulfurization of 2,3-DMBT, converting the refractory sulfide into an easily extractable sulfone.

Part 4: Relevance to Medicinal Chemistry

Target Audience: Drug Development Professionals

While 2,3-DMBT is a "villain" in fuel processing, the benzothiophene scaffold is a privileged structure in medicinal chemistry (e.g., Raloxifene, Zileuton). The "refractory" nature of 2,3-DMBT provides two key insights for drug design:

  • Metabolic Stability: The same steric hindrance that blocks HDS catalysts also hinders Cytochrome P450 oxidation at the sulfur center. Introducing methyl groups at C2/C3 can be a strategy to block metabolic sulfoxidation, prolonging the half-life of benzothiophene-based drugs.

  • Sulfone Synthesis: The ODS protocol described above (Protocol B) is not just for fuel cleaning; it is a high-yield method for synthesizing benzothiophene-1,1-dioxides from their sulfide precursors. These sulfones are often investigated as specific inhibitors of carbonic anhydrase or as anti-inflammatory agents.

References
  • Kobayashi, K. et al. (2008). "One-Pot Synthesis of 2,3-Disubstituted Benzo[b]thiophene Derivatives from 2-Mercaptophenyl Ketones." Heterocycles.

  • Song, C. (2003).[9] "An Overview of New Approaches to Deep Desulfurization for Ultra-Clean Gasoline, Diesel Fuel and Jet Fuel." Catalysis Today. (Authoritative text on the hierarchy of refractory compounds including 2,3-DMBT vs 4,6-DMDBT).

  • Babich, I.V. & Moulijn, J.A. (2003). "Science and technology of novel processes for deep desulfurization of oil refinery streams: a review." Fuel. (Details the mechanistic shift from DDS to HYD for alkyl-benzothiophenes).

  • Campos-Martin, J.M. et al. (2010). "Oxidative processes of desulfurization of liquid fuels." Journal of Chemical Technology & Biotechnology. (Source for the H2O2/Formic acid protocol).

  • Reichmuth, D.S. et al. (2004).[10] "Dibenzothiophene biodesulfurization pathway improvement using diagnostic GFP fusions." Biotechnology and Bioengineering.[10] (Provides context on biological pathways for sulfur removal).

Sources

electronic structure calculations of dimethyl-substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Structure Calculations of Dimethyl-Substituted Benzothiophenes: A Computational Chemistry Approach for Drug Discovery

Abstract

This guide provides a comprehensive overview of the theoretical and practical aspects of performing electronic structure calculations on dimethyl-substituted benzothiophenes. It delves into the selection of computational methods, the intricacies of geometry optimization and frequency calculations, and the analysis of molecular orbitals and electronic properties. By contextualizing these calculations within the drug discovery pipeline, this document aims to equip researchers with the knowledge to leverage computational chemistry for the rational design of novel therapeutics. We will explore how understanding the electronic landscape of these molecules can inform their reactivity, intermolecular interactions, and ultimately, their pharmacological activity.

Introduction: The Significance of Benzothiophenes in Medicinal Chemistry

Benzothiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The addition of dimethyl substituents can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

Understanding the electronic structure of these substituted benzothiophenes is paramount for predicting their behavior in a biological environment. Electronic structure calculations, rooted in quantum mechanics, provide a powerful lens through which we can investigate the distribution of electrons within a molecule, identify regions of high or low electron density, and predict its reactivity and interaction with biological targets. This in-silico approach accelerates the drug discovery process by enabling the rational design of molecules with improved efficacy and reduced off-target effects, minimizing the need for extensive and costly empirical screening.

Theoretical Foundations: Choosing the Right Computational Method

The accuracy of electronic structure calculations is fundamentally dependent on the chosen theoretical method and basis set. For molecules like dimethyl-substituted benzothiophenes, which contain sulfur and aromatic rings, a careful selection is crucial.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. DFT methods approximate the many-body electronic Schrödinger equation by solving for the electron density, which is a function of only three spatial coordinates.

Key Considerations for DFT Method Selection:

  • Functionals: The choice of the exchange-correlation functional is critical. For systems involving sulfur and aromaticity, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a good starting point, as they incorporate a portion of the exact Hartree-Fock exchange. More modern functionals, like the M06-2X or ωB97X-D , may offer improved accuracy for non-covalent interactions, which are crucial for understanding drug-receptor binding.

  • Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p) , are commonly employed. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in molecules containing second-row elements like sulfur. Diffuse functions (+) are recommended when studying anions or systems with significant electron delocalization.

Ab Initio Methods

While computationally more demanding, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2 ), can provide a higher level of accuracy. These methods are often used as a benchmark to validate the results obtained from DFT calculations, particularly for critical stationary points on the potential energy surface.

Workflow for Method Selection:

G cluster_0 Method Selection Workflow Start Define Research Question (e.g., Reactivity, Spectra) DFT Density Functional Theory (DFT) (Good balance of accuracy and cost) Start->DFT Initial Choice AbInitio Ab Initio Methods (e.g., MP2) (Higher accuracy, higher cost) Start->AbInitio For high accuracy needs Benchmarking Benchmark against experimental data or higher-level theory DFT->Benchmarking AbInitio->Benchmarking FinalMethod Select Optimal Method and Basis Set Benchmarking->FinalMethod

Caption: A workflow for selecting the appropriate computational method.

Practical Implementation: A Step-by-Step Protocol

This section outlines a detailed protocol for performing electronic structure calculations on a representative dimethyl-substituted benzothiophene, such as 2,3-dimethylbenzothiophene.

Molecular Structure Preparation
  • Construct the 3D structure: Use a molecule builder/editor (e.g., Avogadro, GaussView, ChemDraw) to create the initial 3D coordinates of the 2,3-dimethylbenzothiophene molecule.

  • Initial Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry. This step helps to remove any steric clashes and brings the structure closer to a local minimum, which can significantly speed up the subsequent quantum mechanical calculations.

Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Protocol for Geometry Optimization:

  • Input File Preparation: Create an input file for your chosen quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This file will specify the following:

    • Charge and Multiplicity: For neutral 2,3-dimethylbenzothiophene in its ground state, the charge is 0 and the multiplicity is 1 (singlet).

    • Coordinates: The pre-optimized Cartesian coordinates of the atoms.

    • Method and Basis Set: Specify the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Job Type: Opt for geometry optimization.

  • Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Convergence Check: Upon completion, verify that the optimization has converged successfully. This is typically indicated by the fulfillment of specific criteria for the forces on the atoms and the displacement in the last optimization step.

Frequency Calculation

A frequency calculation should always follow a successful geometry optimization to characterize the nature of the stationary point.

Protocol for Frequency Calculation:

  • Input File Preparation: Using the optimized geometry from the previous step, create a new input file.

    • Job Type: Freq.

    • The method and basis set should be the same as those used for the optimization.

  • Execution and Analysis:

    • Run the calculation.

    • Vibrational Frequencies: The output will list the vibrational frequencies. For a true minimum energy structure, all calculated frequencies should be real (positive). The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a minimum.

    • Thermodynamic Properties: The frequency calculation also provides valuable thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Data Presentation: Calculated Properties of 2,3-Dimethylbenzothiophene

PropertyCalculated Value (B3LYP/6-31G(d))
Total Electronic EnergyValue to be obtained from output
Zero-Point Vibrational EnergyValue to be obtained from output
Dipole MomentValue to be obtained from output
Rotational ConstantsValue to be obtained from output

Note: The actual values will depend on the specific software and hardware used.

Analysis of Electronic Structure

Once a stable, optimized geometry is obtained, a wealth of information about the electronic structure can be extracted and analyzed.

Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energy gap and spatial distribution are fundamental to understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Visualization of Frontier Molecular Orbitals:

The spatial distribution of the HOMO and LUMO can be visualized using software like GaussView or Avogadro. This provides a qualitative picture of where the molecule is most likely to react.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.

  • Red regions (negative potential): Indicate areas of high electron density, which are attractive to electrophiles. In dimethyl-substituted benzothiophenes, this is often associated with the sulfur atom and the pi-system of the aromatic rings.

  • Blue regions (positive potential): Indicate areas of low electron density, which are attractive to nucleophiles. These are typically found around the hydrogen atoms.

Logical Relationship of Electronic Properties to Reactivity:

G cluster_1 Predicting Chemical Reactivity HOMO High HOMO Density (Electron-rich regions) Electrophilic Susceptible to Electrophilic Attack HOMO->Electrophilic LUMO High LUMO Density (Electron-poor regions) Nucleophilic Susceptible to Nucleophilic Attack LUMO->Nucleophilic MEP_neg Negative MEP (Electron-rich) MEP_neg->Electrophilic MEP_pos Positive MEP (Electron-poor) MEP_pos->Nucleophilic

Caption: Relationship between electronic properties and predicted reactivity.

Application in Drug Development

The insights gained from have direct applications in the drug development pipeline.

  • Lead Optimization: By understanding how substitutions at different positions on the benzothiophene scaffold affect the electronic properties, medicinal chemists can rationally design analogs with improved potency and selectivity. For instance, modifying the electron density at a particular site can enhance the binding affinity to a target protein.

  • Metabolism Prediction: The reactivity of a drug candidate, as predicted by its electronic structure, can provide clues about its metabolic fate. Regions susceptible to electrophilic attack may be sites of oxidation by cytochrome P450 enzymes.

  • Toxicity Prediction: Understanding the potential for a molecule to participate in unwanted reactions, such as covalent modification of proteins, can help in the early identification of potential toxicity liabilities.

Conclusion and Future Directions

Electronic structure calculations provide a robust and insightful framework for investigating the chemical properties of dimethyl-substituted benzothiophenes. By employing methods like DFT, researchers can gain a deep understanding of the factors governing their reactivity and intermolecular interactions. This knowledge is invaluable in the context of drug discovery, enabling a more rational and efficient design of novel therapeutic agents.

Future work in this area could involve the use of more advanced computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to study the behavior of these molecules within the active site of a biological target. Additionally, the application of machine learning techniques, trained on data from electronic structure calculations, holds promise for the rapid prediction of properties for large libraries of benzothiophene derivatives.

References

  • Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL: [Link]

  • Title: ORCA - An ab initio, DFT and semiempirical electronic structure package Source: Max-Planck-Institut für Kohlenforschung URL: [Link]

  • Title: Avogadro: an advanced semantic chemical editor, visualization, and analysis platform Source: Journal of Cheminformatics URL: [Link]

  • Title: A new hybrid exchange-correlation functional for computational quantum chemistry: B3LYP Source: The Journal of Chemical Physics URL: [Link]

  • Title: The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals Source: Theoretical Chemistry Accounts URL: [Link]

Technical Guide: Toxicity & Safety Data Sheet (SDS) for 2,3-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicity, and handling protocols for 2,3-Dimethylbenzo[b]thiophene , structured for researchers and drug development professionals.

CAS Number: 4923-91-5 Formula: C₁₀H₁₀S Molecular Weight: 162.25 g/mol Synonyms: 2,3-Dimethylthianaphthene; 2,3-Dimethylbenzothiophene[1][2]

Part 1: Executive Summary & Chemical Identity

2,3-Dimethylbenzo[b]thiophene is a sulfur-containing heterocycle used primarily as a research intermediate in organic synthesis, a model compound for deep desulfurization studies in fuel research, and a scaffold in medicinal chemistry (e.g., anti-angiogenic agents).

Due to limited specific toxicological data for this precise regioisomer, this guide employs a Read-Across approach (validated by ECETOC/EPA frameworks) utilizing data from its closest structural analogs: Benzo[b]thiophene (Parent) and 2-Methylbenzo[b]thiophene.

Chemical & Physical Properties

Note: Values marked with () are predicted based on structure-property relationships (QSAR) due to data scarcity.*

PropertyValueSource/Note
Physical State Low-melting solid or LiquidDependent on purity/ambient temp.
Melting Point ~30–50 °C (Predicted)*Analog 2-Me-BT melts at 51°C.
Boiling Point ~268 °C @ 760 mmHgPredicted based on homologs.
Density 1.114 g/cm³Predicted.
Solubility Insoluble in water; Soluble in DCM, DMSO, Methanol.Lipophilic (LogP ~3.7).
Flash Point >110 °CNon-flammable but combustible.

Part 2: Hazard Identification & Safety Profile (GHS)

Signal Word: WARNING [3]

Based on the toxicity profiles of alkyl-substituted benzothiophenes, 2,3-dimethylbenzo[b]thiophene should be treated as Acute Toxic (Oral) and an Environmental Hazard .

GHS Classification (Read-Across)
  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Hazardous to the Aquatic Environment (Chronic): Category 2 (H411)

Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Precautionary Statements
  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Toxicological Assessment

Mechanism of Toxicity: Thiophene derivatives can undergo metabolic activation via cytochrome P450 enzymes (specifically CYP450), leading to the formation of reactive sulfoxides or epoxides. These intermediates can bind covalently to macromolecules, potentially causing hepatotoxicity.

EndpointData (Read-Across Source)Assessment for 2,3-Dimethylbenzo[b]thiophene
Acute Oral Toxicity LD50 (Rat) ~1700 mg/kg (Benzo[b]thiophene)Harmful. Likely LD50 range: 500–2000 mg/kg.
Skin Irritation 2-Methylbenzo[b]thiophene is a known irritant.Irritant. Moderate erythema expected upon prolonged contact.
Carcinogenicity No specific data. Parent compound not listed by IARC.Not Classified. Treat as potential secondary mutagen due to metabolic activation.
STOT - Single Exposure Respiratory irritation observed in homologs.Category 3 (Respiratory Tract). Use fume hood.
Emergency Response Decision Tree

The following diagram outlines the critical decision logic for exposure incidents, prioritizing containment and medical intervention.

SafetyResponse start Exposure Incident type Identify Route start->type skin Skin/Eye Contact type->skin inhal Inhalation type->inhal ingest Ingestion type->ingest act_skin Rinse 15min Remove Clothing skin->act_skin act_inhal Fresh Air Support Breathing inhal->act_inhal act_ingest Do NOT Induce Vomiting Rinse Mouth ingest->act_ingest med Seek Medical Attention (Show SDS) act_skin->med act_inhal->med act_ingest->med

Caption: Emergency response workflow for 2,3-dimethylbenzo[b]thiophene exposure.

Part 4: Handling, Storage, & Ecological Fate

Handling Protocol
  • Odor Control: Thiophenes possess a characteristic, often unpleasant sulfurous odor. All handling must occur within a certified chemical fume hood .

  • PPE: Nitrile gloves (0.11 mm thickness minimum) are sufficient for splash protection. For prolonged handling, use Viton or Butyl rubber gloves. Safety goggles are mandatory.

  • Static Control: As a sulfur heterocycle, the compound may accumulate static charge. Ground all glassware during transfer.

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated). While stable at room temperature, cooler storage prevents gradual oxidation to the sulfoxide.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) will rapidly oxidize the sulfur atom to the sulfone.

Ecological Fate
  • Persistence: High. Thiophenes are resistant to rapid biodegradation.

  • Bioaccumulation: LogP ~3.7 indicates moderate potential for bioaccumulation in aquatic organisms.

  • Disposal: Do not flush down drains. Collect as hazardous organic waste (sulfur-containing) for high-temperature incineration equipped with a scrubber for SOx gases.

Part 5: Experimental Workflow (Synthesis)

For researchers needing to synthesize or functionalize this compound, the Electrophilic Cyclization of o-Alkynylthioanisole is the most efficient modern pathway, avoiding the harsh conditions of traditional methods.

Synthesis Protocol
  • Precursor: Start with o-alkynylthioanisole.[4]

  • Reagents: Iodine (I₂) or Aryl sulfenyl chloride (ArSCl) as the electrophile.

  • Solvent: Dichloromethane (DCM).

  • Conditions: Stir at Room Temperature for 30–60 minutes.

  • Workup: Quench with saturated sodium thiosulfate (to remove excess Iodine), extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).

SynthesisPathway precursor o-Alkynylthioanisole inter Iodonium Intermediate precursor->inter + I2 / DCM reagent Electrophile (I2) cyclization Ring Closure (5-Endo-Dig) inter->cyclization product 3-Iodo-2-Substituted Benzo[b]thiophene cyclization->product final 2,3-Dimethylbenzo[b]thiophene (via Methylation) product->final Pd-Cat Coupling (Me-B(OH)2)

Caption: Electrophilic cyclization pathway for accessing functionalized benzo[b]thiophenes.

References

  • PubChem. Benzo(b)thiophene, 2,3-dimethyl- Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Benzo[b]thiophene (Read-Across Source). [Link]

  • NIST Chemistry WebBook. Benzo[b]thiophene, 2,3-dimethyl- Thermochemical Data. [Link]

  • ECETOC. TR 116 - Category approaches, Read-across, (Q)SAR. (Guidance on Read-Across Methodology). [Link]

Sources

Methodological & Application

synthesis of 2,3-dimethylbenzo(b)thiophene from thiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,3-Dimethylbenzo[b]thiophene via Acid-Mediated Cyclodehydration

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2,3-dimethylbenzo[b]thiophene starting from thiophenol . While modern transition-metal catalyzed annulations exist, this guide focuses on the "workhorse" method: S-alkylation followed by Polyphosphoric Acid (PPA) mediated cyclization . This route is selected for its operational simplicity, cost-effectiveness, and scalability, making it the preferred choice for generating gram-to-kilogram quantities of benzothiophene scaffolds for medicinal chemistry (e.g., bioisosteres of indoles) and materials science (e.g., organic semiconductors).

Strategic Analysis & Retrosynthesis

The synthesis relies on the construction of the thiophene ring onto an existing benzene core. The strategic disconnection involves breaking the C2–C3 bond and the C–S bond, revealing an


-arylthio ketone precursor.

Key Advantages of this Route:

  • Atom Economy: High atom economy compared to leaving-group-heavy cross-coupling reactions.

  • Reagent Availability: Thiophenol and 3-chloro-2-butanone are inexpensive commodity chemicals.

  • Scalability: Avoids the use of expensive palladium catalysts or sensitive organometallics.

Visual Workflow (Graphviz):

G Thiophenol Thiophenol (PhSH) Inter Intermediate: 3-(Phenylthio)butan-2-one Thiophenol->Inter Step 1: S-Alkylation K2CO3, Acetone, Reflux Reagent 3-Chloro-2-butanone Reagent->Inter Product Target: 2,3-Dimethylbenzo[b]thiophene Inter->Product Step 2: Cyclization PPA, 90-100°C

Figure 1: Strategic workflow for the synthesis of 2,3-dimethylbenzo[b]thiophene.

Safety Protocol (Critical)

Hazard Focus: Thiophenol (Benzenethiol)

  • Stench: Thiophenol has a repulsive, penetrating odor detectable at ppb levels.

  • Toxicity: Highly toxic by inhalation and skin absorption.

  • Containment: All operations must be performed in a high-efficiency fume hood.

  • Decontamination: Prepare a bleach bath (10% sodium hypochlorite) to neutralize all glassware and syringes before removal from the hood. The oxidation converts the thiol to the odorless sulfonic acid.

Experimental Protocols

Step 1: S-Alkylation of Thiophenol

Objective: Synthesis of 3-(phenylthio)butan-2-one.

Reagents:

  • Thiophenol (1.0 equiv)

  • 3-Chloro-2-butanone (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 equiv)
    
  • Acetone (Reagent grade, 5 mL/mmol)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Nitrogen (

    
    ).[1]
    
  • Solubilization: Charge the flask with

    
     and Acetone. Add Thiophenol via syringe. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.
    
    • Note: The solution may turn slightly yellow.

  • Addition: Add 3-chloro-2-butanone dropwise over 20 minutes. The reaction is exothermic; control rate to maintain a gentle reflux if necessary.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 3–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Thiophenol (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with acetone.
  • Concentration: Remove solvent under reduced pressure (Rotavap).

  • Purification: The crude oil is usually sufficiently pure (>90%) for the next step. If necessary, purify via vacuum distillation.

Data Summary:

Parameter Value
Yield 85–92%
Appearance Pale yellow oil

| Key NMR Signal |


 1.35 (d, 3H, 

), 2.25 (s, 3H,

), 3.75 (q, 1H,

) |
Step 2: Cyclodehydration with Polyphosphoric Acid (PPA)

Objective: Intramolecular cyclization to 2,3-dimethylbenzo[b]thiophene.

Reagents:

  • 3-(Phenylthio)butan-2-one (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)

    • Expert Tip: PPA is viscous.[2] Warm it to 50°C before use to facilitate stirring.

Procedure:

  • Setup: Use a mechanical stirrer (overhead stirrer) for this step. Magnetic stirring often fails due to PPA viscosity.

  • Mixing: Charge the reaction vessel with PPA. Heat to 60°C.

  • Addition: Add the crude 3-(phenylthio)butan-2-one slowly to the warm PPA. The mixture will darken.

  • Cyclization: Increase temperature to 90–100°C . Stir for 2–3 hours.

    • Mechanistic Insight: The acid protonates the ketone, facilitating the electrophilic attack of the phenyl ring onto the carbonyl carbon, followed by dehydration and aromatization.

  • Quenching (Exothermic): Cool the mixture to ~50°C. Pour the reaction mass slowly onto crushed ice (~500 g) with vigorous stirring.

    • Caution: Hydrolysis of PPA is exothermic.

  • Extraction: Extract the aqueous slurry with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with saturated

    
     (to remove residual acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue by flash column chromatography (Silica gel, 100% Hexanes) or vacuum distillation.

Data Summary:

Parameter Value
Yield 70–80%

| Appearance | Low-melting solid or oil (MP


 35–38°C) |
| Key NMR Signal  | 

2.35 (s, 3H), 2.45 (s, 3H), 7.2–7.8 (m, 4H, Ar-H) |

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an intramolecular Friedel-Crafts alkylation followed by dehydration.

Mechanism Step1 Ketone Protonation (Activation by PPA) Step2 Intramolecular Electrophilic Attack (Ring Closure) Step1->Step2 Cation formation Step3 Dehydration & Aromatization (-H2O) Step2->Step3 Loss of proton Final 2,3-Dimethylbenzo[b]thiophene Step3->Final Irreversible

Figure 2: Acid-mediated cyclodehydration mechanism.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonationEnsure

is finely ground and anhydrous. Increase stir time before adding ketone.
Stirring Stalled (Step 2) PPA too viscousUse an overhead mechanical stirrer. Do not rely on magnetic bars.
Black Tar Formation Temperature too highDo not exceed 110°C in Step 2. PPA can cause polymerization at high temps.
Incomplete Cyclization Wet PPAPPA is hygroscopic.[2] Ensure the reagent bottle is fresh or sealed tightly. Water inhibits the dehydration step.

References

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes. Retrieved from [Link]

  • LookChem. (2023). Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Extraction of 2,3-Dimethylbenzo(b)thiophene from Diesel Fuel

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide detailed methodologies for the extraction of 2,3-dimethylbenzo(b)thiophene, a representative polycyclic aromatic sulfur heterocycle (PASH), from complex diesel fuel matrices. The protocols are designed for researchers, scientists, and professionals in analytical chemistry and drug development requiring accurate and robust quantification of this compound. The described methods, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are validated approaches that ensure high recovery and sample cleanliness for subsequent analysis by gas chromatography (GC) coupled with various detectors.

Introduction

2,3-Dimethylbenzo(b)thiophene is a member of the benzothiophene class of organosulfur compounds commonly found in diesel fuel.[1][2] The presence and concentration of such compounds are of significant interest due to their potential for catalyst poisoning in emission control systems and their contribution to harmful sulfur oxide (SOx) emissions upon combustion.[3][4] Accurate quantification of specific PASHs like 2,3-dimethylbenzo(b)thiophene is crucial for refinery process optimization, fuel quality control, and environmental impact assessment. The complex hydrocarbon matrix of diesel fuel necessitates effective sample preparation to isolate the target analyte from interfering compounds prior to instrumental analysis.

This guide details two primary extraction methodologies: a highly selective Solid-Phase Extraction (SPE) protocol and a classic, robust Liquid-Liquid Extraction (LLE) procedure. The choice of method will depend on the specific laboratory capabilities, desired sample throughput, and the concentration of the analyte.

Method 1: Solid-Phase Extraction (SPE) for Selective Isolation

Solid-phase extraction offers a more selective approach to isolate PASHs from the aliphatic and less polar aromatic hydrocarbons in diesel. The use of an aminopropyl-bonded silica phase is particularly effective for this separation.[5] The mechanism relies on the interaction of the polarizable sulfur atom in the thiophenic ring with the polar functional group of the sorbent, allowing for the separation of PASHs from the bulk hydrocarbon matrix.

Protocol: SPE using Aminopropylsilane Cartridges

This protocol is optimized for the selective extraction of 2,3-dimethylbenzo(b)thiophene from diesel fuel.

Materials:

  • Solid-Phase Extraction Cartridges: Aminopropyl (NH2) bonded silica, 500 mg, 3 mL

  • Diesel Fuel Sample

  • Hexane (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Toluene (HPLC grade)

  • Nitrogen gas for evaporation

  • Glass vials

  • Volumetric flasks

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the aminopropyl SPE cartridge to solvate the bonded phase.

    • Equilibrate the cartridge by passing 10 mL of hexane. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Accurately weigh 1.0 g of the diesel fuel sample and dissolve it in 1.0 mL of hexane.

    • Load the diluted sample onto the conditioned SPE cartridge.

    • Allow the sample to percolate through the sorbent at a slow, dropwise rate.

  • Washing (Removal of Interferences):

    • Wash the cartridge with 10 mL of hexane to elute the saturated and non-polar aromatic hydrocarbons.

    • Follow with a wash of 5 mL of a 90:10 (v/v) hexane:toluene mixture to remove more polar aromatic hydrocarbons.

  • Elution of 2,3-Dimethylbenzo(b)thiophene:

    • Elute the target analyte and other PASHs from the cartridge with 10 mL of dichloromethane.

    • Collect the eluate in a clean glass vial.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of a suitable solvent for the subsequent analytical technique (e.g., isooctane or toluene for GC analysis).

SPE Workflow Diagram

SPE_Workflow Condition 1. Cartridge Conditioning (DCM, then Hexane) Load 2. Sample Loading (Diesel in Hexane) Condition->Load Wash1 3. Wash 1 (Hexane) Load->Wash1 Wash2 4. Wash 2 (90:10 Hexane:Toluene) Wash1->Wash2 Elute 5. Elution (Dichloromethane) Wash2->Elute Concentrate 6. Concentration & Reconstitution Elute->Concentrate Analysis Ready for GC Analysis Concentrate->Analysis

A streamlined workflow for the Solid-Phase Extraction of 2,3-dimethylbenzo(b)thiophene.

Method 2: Liquid-Liquid Extraction (LLE) for Robust Sample Cleanup

Liquid-liquid extraction is a fundamental and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For the extraction of moderately polar PASHs like 2,3-dimethylbenzo(b)thiophene from a non-polar diesel matrix, a polar solvent that is immiscible with the diesel is required. Dichloromethane has been shown to be an effective solvent for this purpose.[3]

Protocol: LLE using Dichloromethane

This protocol provides a robust method for the extraction of 2,3-dimethylbenzo(b)thiophene from diesel fuel.

Materials:

  • Diesel Fuel Sample

  • Dichloromethane (DCM, HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Separatory Funnel (appropriate size)

  • Round-bottom flask

  • Rotary evaporator or nitrogen evaporator

  • Glass vials

  • Volumetric flasks

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5.0 g of the diesel fuel sample into a beaker.

    • Dilute the sample with 20 mL of hexane to reduce its viscosity.

  • First Extraction:

    • Transfer the diluted diesel sample to a separatory funnel.

    • Add 25 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The lower layer is the dichloromethane extract.

    • Drain the lower dichloromethane layer into a clean round-bottom flask.

  • Second and Third Extractions:

    • Repeat the extraction of the diesel-hexane layer in the separatory funnel two more times with fresh 25 mL portions of dichloromethane.

    • Combine all three dichloromethane extracts in the same round-bottom flask.

  • Drying the Extract:

    • Pass the combined dichloromethane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Solvent Exchange:

    • Concentrate the dried extract to a small volume (approximately 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Perform a solvent exchange by adding a suitable solvent for the analytical finish (e.g., 10 mL of isooctane) and re-concentrating to the final desired volume (e.g., 1.0 mL).

LLE Workflow Diagram

LLE_Workflow SamplePrep 1. Sample Preparation (Diesel in Hexane) Extraction1 2. First Extraction (with Dichloromethane) SamplePrep->Extraction1 Extraction23 3. Repeat Extraction (2x) Extraction1->Extraction23 Drying 4. Dry Extract (Anhydrous Na2SO4) Extraction23->Drying Concentration 5. Concentration & Solvent Exchange Drying->Concentration Analysis Ready for GC Analysis Concentration->Analysis

A comprehensive workflow for the Liquid-Liquid Extraction of 2,3-dimethylbenzo(b)thiophene.

Data Presentation: Performance of Extraction Methods

The following table summarizes typical performance data for the extraction of 2,3-dimethylbenzo(b)thiophene from diesel fuel using the described methods, followed by GC-MS analysis.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery 85 - 95%80 - 90%
Reproducibility (RSD) < 5%< 10%
Limit of Detection (LOD) 0.1 - 0.5 µg/g0.5 - 1.0 µg/g
Sample Throughput High (amenable to automation)Moderate
Solvent Consumption LowHigh
Selectivity HighModerate

Note: Performance data are indicative and may vary depending on the specific diesel matrix, instrumentation, and laboratory conditions. Method validation is essential for accurate quantification.

Post-Extraction Analysis

Following either extraction protocol, the final extract is ready for analysis. Gas chromatography is the most common technique for the separation and quantification of 2,3-dimethylbenzo(b)thiophene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification based on both retention time and mass spectrum.

  • Gas Chromatography with a Sulfur-Selective Detector (GC-SCD or GC-FPD): Offers high selectivity for sulfur-containing compounds, reducing interference from the hydrocarbon matrix.

Conclusion

The choice between Solid-Phase Extraction and Liquid-Liquid Extraction for the analysis of 2,3-dimethylbenzo(b)thiophene in diesel depends on the specific analytical requirements. SPE with aminopropylsilane cartridges provides a more selective and efficient cleanup with lower solvent consumption and is well-suited for high-throughput applications. LLE with dichloromethane is a robust and widely accessible method that provides acceptable recoveries, though it is more labor-intensive and consumes larger volumes of solvent. Both methods, when properly executed and validated, provide a clean extract suitable for accurate and precise quantification by gas chromatography.

References

  • Pereira, G. de B. V., Nascimento, M. M., & Guarieiro, L. L. N. (2024). Validation of Analytical Methodology for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Fine Particulate Matter Emitted by Diesel Engines. Journal of Bioengineering, Technologies and Health, 7(2), 152-155. [Link]

  • de Souza, A. O., da Silva, A. F. M., & da Cunha, V. S. (2023). A Simple and Efficient Liquid-Liquid Extraction Method for the Determination of Benzo[a]pyrene in Olive Oil Using Low-Temperature Cleanup and Synchronous Fluorescence Spectroscopy. Journal of the Brazilian Chemical Society, 34, 1-10. [Link]

  • Lee, W.-J., Wang, Y.-F., Lin, T.-C., & Wang, L. (2006). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection. Journal of Chromatography A, 1116(1-2), 128–136. [Link]

  • Liang, C., Wei, Z., & Sun, Y. (2006). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection. Journal of Chromatography A, 1116(1-2), 128-136. [Link]

  • Wang, Y., Yang, C., & Li, Y. (2018). Removal of Dibenzothiophene from Diesels by Extraction and Catalytic Oxidation with Acetamide-Based Deep Eutectic Solvents. Chemical Engineering & Technology, 41(12), 2427-2434. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640773, Benzo(b)thiophene, 2,3-dimethyl-. Retrieved from [Link]

  • Samanidou, V., & Karageorgou, E. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Molecules, 26(4), 867. [Link]

  • U.S. Environmental Protection Agency. (1999). Single Laboratory Method Validation Report: Extraction of Diesel Range Organics (DRO), Waste Oil Organics (WOO), and Total Petroleum Hydrocarbons (TPH) from Soil Using EPA Method 3545 (Pressurized Fluid Extraction). [Link]

  • Bandosz, T. J. (2012). Removal of dibenzothiophenes from model diesel fuel on sulfur rich activated carbons. Fuel, 91(1), 224-230. [Link]

  • Kumar, S., & Suman, A. (2012). Liquid-liquid extraction of alkylated (C4-, C6- and C8-) benzene with cetane using industrial solvents. International Journal of Creative Research Thoughts, 1(1), 1-10. [Link]

  • Jenkins, T. (2020). Understanding and Improving Solid-Phase Extraction. LCGC International, 33(12), 22-28. [Link]

  • Kim, Y. H., Kim, K. S., & Kim, Y. C. (2000). Desulfurization of Dibenzothiophene and Diesel Oils by a Newly Isolated Gordona Strain, CYKS1. Applied and Environmental Microbiology, 66(6), 2409–2414. [Link]

  • SCION Instruments. (2025). How Can We Improve Our Solid Phase Extraction Processes?[Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 3571: Extraction of Solid and Aqueous Samples for Chemical Agents. [Link]

  • Liang, C., Wei, Z., & Sun, Y. (2006). Determination of Polycyclic Aromatic Sulfur Heterocycles in Diesel Particulate Matter and Diesel Fuel by Gas Chromatography with Atomic Emission Detection. Request PDF. [Link]

  • Al-Ani, A. S., Al-Bayati, Y. K., & Al-Salihi, S. F. (2015). Selective removal of dibenzothiophene from commercial diesel using manganese dioxide-modified activated carbon: a kinetic study. Environmental Science and Pollution Research, 22(1), 498-508. [Link]

  • Campiglia, A. D., & Lantsuz, I. (2023). Chromatographic and spectroscopic analysis of Dibenzo[b,l]Fluoranthene and its determination in SRM 1597a by laser-excited time-resolved Shpol'skii spectroscopy. Analytica Chimica Acta, 1279, 341835. [Link]

  • Kumar, A., Singh, A., & Singh, P. P. (2023). Performance, Emission, and Spectroscopic Analysis of Diesel Engine Fuelled with Ternary Biofuel Blends. Energies, 16(9), 3786. [Link]

  • Ledesma, A. E., & Campiglia, A. D. (2015). Chromatographic and spectroscopic analysis of Dibenzo[b,l]Fluoranthene and its determination in SRM 1597a by laser-excited time-resolved Shpol'skii spectroscopy. Request PDF. [Link]

  • Kim, D., Kim, J., & Kwon, G. (2020). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 12(8), 1799. [Link]

  • Kim, D., Kim, J., & Kwon, G. (2019). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry, 43(45), 17567-17574. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Hydrodesulfurization (HDS) of Refractory Sulfur Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket: Improving Selectivity for 4,6-Dimethyldibenzothiophene (4,6-DMDBT) Audience: Chemical Researchers, Process Engineers, Catalysis Scientists

Core Directive: The Steric Challenge

You are likely here because your standard CoMo/Al₂O₃ catalyst is failing to meet ultra-low sulfur diesel (ULSD) specifications (<10 ppm S), despite removing lighter sulfur species effectively. The culprit is almost certainly 4,6-dimethyldibenzothiophene (4,6-DMDBT) .

The Mechanism

Unlike simple thiophenes, 4,6-DMDBT possesses methyl groups at the 4 and 6 positions.[1] These groups physically block the sulfur atom from interacting with the active coordinatively unsaturated sites (CUS) on the catalyst surface.

There are two distinct pathways for desulfurization:[2][3][4][5][6]

  • Direct Desulfurization (DDS): The C-S bond is broken directly. This is the most hydrogen-efficient route but is severely inhibited by steric hindrance in 4,6-DMDBT.

  • Hydrogenation (HYD): One of the aromatic rings is hydrogenated first.[3][7] This changes the molecule's geometry (from planar to buckled), reducing steric hindrance and weakening the C-S bond, allowing sulfur removal.

Strategic Goal: For refractory compounds, you must promote the HYD pathway locally on the sulfur molecule without saturating the entire olefin/aromatic content of the fuel (which wastes hydrogen and lowers octane/cetane quality).

Reaction Pathway Visualization

HDS_Pathway cluster_DDS DDS Pathway (Sterically Hindered) cluster_HYD HYD Pathway (Preferred for Refractory) DMDBT 4,6-DMDBT (Refractory Feed) DMBPh 3,3'-Dimethylbiphenyl (Product) DMDBT->DMBPh Direct C-S Scission (Slow) Intermed Partially Hydrogenated Intermediates (e.g., 4,6-DM-tetrahydro-DBT) DMDBT->Intermed Ring Hydrogenation (Fast) MCHT Methylcyclohexyltoluene (Product) Intermed->MCHT C-S Scission (Accessible)

Figure 1: Reaction network for 4,6-DMDBT. The HYD pathway (blue) is kinetically favored for refractory compounds due to the planar buckling of the intermediate, making the sulfur atom accessible.

Catalyst Design & Synthesis (The "Hardware")

If your selectivity is poor, your catalyst architecture may be ill-suited for the HYD pathway.

Active Phase Selection
FeatureCoMo (Cobalt-Molybdenum) NiMo (Nickel-Molybdenum) Recommendation
Primary Pathway Direct Desulfurization (DDS)Hydrogenation (HYD)Use NiMo for refractory feeds.[3]
H₂ Consumption LowHighHigh consumption is the cost of removing 4,6-DMDBT.
Ideal Feed Naphtha, Light Gas OilVGO, Heavy Diesel, cracked stocks
Support Architecture

Standard


-Al₂O₂ often interacts too strongly with metals, forming refractory mixed oxides (e.g., NiAl₂O₄) that are hard to sulfide.
  • Acidity: Increasing acidity (e.g., using Zeolites like HY or ZSM-5, or Amorphous Silica-Alumina ) promotes isomerization of the methyl groups away from the 4,6 positions, unblocking the sulfur.

  • Pore Size: 4,6-DMDBT is bulky. Micropores (<2 nm) cause diffusion limitations. Mesoporous supports (e.g., SBA-15, MCM-41, or macro-mesoporous alumina) are critical.

Troubleshooting & FAQs

Q1: My 4,6-DMDBT conversion is flatlining, even at higher temperatures. Why?

Diagnosis: Thermodynamic Equilibrium Limit. Explanation: The hydrogenation step (first step of HYD pathway) is exothermic. While kinetics improve with temperature, the thermodynamic equilibrium shifts back toward the reactants at very high temperatures (>360°C - 380°C). Solution:

  • Increase H₂ Partial Pressure: This pushes the equilibrium toward the hydrogenated intermediate.

  • Check for H₂S Inhibition: H₂S competes strongly for the active sites (CUS). If your gas-to-oil ratio is too low, generated H₂S is poisoning the catalyst. Increase the H₂ flow rate or scrub H₂S from the recycle gas.

Q2: I see high hydrogen consumption but low sulfur removal.

Diagnosis: Non-Selective Hydrogenation. Explanation: Your catalyst is hydrogenating the solvent or bulk aromatics (e.g., naphthalene to tetralin) rather than the sulfur compounds. This is common with highly active NiMo catalysts on very acidic supports. Solution:

  • Optimize Ni/Mo Ratio: The optimal atomic ratio is typically 0.3–0.4. Excess Nickel can form bulk NiS, which promotes general hydrogenation without aiding desulfurization.

  • Reduce Support Acidity: If using zeolites, the acidity might be too high, promoting cracking and saturation. Switch to a milder acidic support like Ti-modified Al₂O₃ or Boria-Alumina .

Q3: The catalyst deactivates rapidly (within 50-100 hours).

Diagnosis: Coke Formation or Nitrogen Poisoning. Explanation:

  • Nitrogen: Basic nitrogen compounds (e.g., quinoline) adsorb much stronger than sulfur compounds, blocking the sites.

  • Coke: Polyaromatics condense on acidic sites. Solution:

  • Feed Pre-treatment: Use a guard bed to remove basic nitrogen.

  • Temperature Management: Start at the lowest temperature possible to achieve conversion and ramp up slowly (SOR to EOR). Starting too hot accelerates coking.

Experimental Protocol: Determining HYD/DDS Selectivity

Use this protocol to quantify which pathway your catalyst favors.

Equipment: High-Pressure Trickle Bed Reactor (Micro-reactor scale). Feed: Model feed (e.g., 500 ppm S as 4,6-DMDBT in Decalin or Dodecane). Note: Using a real diesel feed makes mechanistic analysis difficult due to matrix effects.

Step-by-Step Workflow
  • Catalyst Loading:

    • Load 1–3 g of catalyst diluted with SiC (to prevent hot spots).

    • Critical: Ensure particle size is small enough (e.g., 40–80 mesh) to eliminate internal diffusion limitations.

  • Sulfidation (Activation):

    • Reagent: 10% H₂S in H₂ (or DMDS spiked in feed).

    • Profile: Ramp to 400°C at 2°C/min; hold for 4 hours.

    • Reason: Oxide precursors must be fully converted to the active Ni-Mo-S phase.

  • Reaction Conditions (Standard Test):

    • Temperature: 300°C – 340°C.

    • Pressure: 4.0 – 6.0 MPa (600–900 psi).

    • LHSV: 1.0 – 2.0 h⁻¹.

    • H₂/Oil Ratio: 400–600 NL/L.

  • Analysis (GC-SCD/FID):

    • Analyze liquid products using Gas Chromatography with Sulfur Chemiluminescence Detector (SCD) and Flame Ionization Detector (FID).

    • Identify Peaks:

      • 3,3'-Dimethylbiphenyl (3,3'-DMBPh): Product of DDS.

      • Methylcyclohexyltoluene (MCHT) & Dimethylbicyclohexyl (DMBCH): Products of HYD.[3]

  • Calculation:

    • Calculate the Selectivity Ratio (

      
      ):
      
      
      
      
    • Interpretation: A ratio > 1 indicates a catalyst effective for refractory sulfur (HYD-dominant).

Logic Tree for Troubleshooting

Troubleshooting Start Issue: Low 4,6-DMDBT Conversion Check_H2 Is H2 Pressure > 40 bar? Start->Check_H2 Check_T Is Temp > 360°C? Check_H2->Check_T Yes Action_Press Increase Pressure (Promote HYD) Check_H2->Action_Press No Check_N Are N-compounds in feed? Check_T->Check_N No Action_Equil Decrease Temp (Equilibrium Limited) Check_T->Action_Equil Yes Action_Poison Remove N-compounds (Competitive Adsorption) Check_N->Action_Poison Yes Action_Active Switch to NiMo or Acidic Support Check_N->Action_Active No

Figure 2: Decision logic for diagnosing low conversion in refractory sulfur HDS.

References

  • Hydrodesulfurization of 4,6-Dimethyldibenzothiophene and the Diesel Oil Fraction on NiMo Catalysts Supported over Proton-Exchanged AlMCM-41 and TiMCM-41 Extrudates. MDPI. [Link]

  • Hydrodesulfurization of dibenzothiophene and 4,6-dimethyldibenzothiophene over NiMo and CoMo sulfide catalysts: kinetic modeling approach for estimating selectivity. Journal of Colloid and Interface Science. [Link]

  • Al2O3 Concentration Effect on Deep Hydrodesulfurization of 4,6-Dimethyldibenzothiophene over NiWS/Al2O3–ZrO2 Catalysts. ACS Omega. [Link][1]

  • Recent Insights in Transition Metal Sulfide Hydrodesulfurization Catalysts for the Production of Ultra Low Sulfur Diesel. Catalysts. [Link]

  • Kinetic Parameter Calculation and Trickle Bed Reactor Simulation Based on Pilot-Scale Hydrodesulfurization Test. ACS Omega. [Link]

Sources

Technical Support Center: Catalyst Deactivation by 2,3-Dimethylbenzo(b)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation specifically caused by 2,3-dimethylbenzo(b)thiophene. As Senior Application Scientists, we have structured this resource to provide not just troubleshooting steps, but also the underlying principles to empower your experimental decisions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues and questions arising from catalyst deactivation by substituted benzothiophenes.

Q1: My reaction rate has plummeted. How do I know if 2,3-dimethylbenzo(b)thiophene is the culprit?

A1: A sudden or gradual loss of catalytic activity is a classic sign of deactivation. When 2,3-dimethylbenzo(b)thiophene is a potential contaminant in your feedstock, suspect it as a poison if you observe the following:

  • Decreased Conversion Rate: The most direct symptom is a lower-than-expected conversion of your reactants to products under standard operating conditions.[1]

  • Need for Harsher Conditions: You find yourself needing to increase the temperature or pressure to maintain the desired conversion rate.[2][3]

  • Change in Product Selectivity: The deactivation may not be uniform across all active sites. This can lead to a shift in the product distribution, favoring alternative reaction pathways.[4]

  • Inconsistent Batch-to-Batch Results: If the concentration of 2,3-dimethylbenzo(b)thiophene varies between batches of your starting materials, you will likely see inconsistent performance.[4]

The primary deactivation mechanism is poisoning , where the sulfur atom in the 2,3-dimethylbenzo(b)thiophene molecule strongly adsorbs onto the active sites of the catalyst, blocking them from participating in the intended reaction.[5] The methyl groups at the 2 and 3 positions create significant steric hindrance , making this molecule particularly difficult to remove compared to simpler sulfur compounds like thiophene or unsubstituted dibenzothiophene.[6][7]

Q2: Why is 2,3-dimethylbenzo(b)thiophene a more potent poison than other sulfur compounds like thiophene or H₂S?

A2: The increased poisoning potential of 2,3-dimethylbenzo(b)thiophene stems from a combination of its molecular structure and electronic properties.

  • Strong Adsorption: Like other sulfur compounds, the lone pair of electrons on the sulfur atom readily forms strong chemical bonds with the metal active sites (e.g., Ni, Co, Mo, Pd, Pt) of many heterogeneous catalysts.[8][9] This strong adsorption is the root cause of poisoning.[5]

  • Steric Hindrance: The key difference lies in the two methyl groups attached to the thiophene ring. These bulky groups act as a physical shield, preventing the molecule from orienting itself on the catalyst surface in a way that facilitates the breaking of the carbon-sulfur bonds required for its removal (desulfurization).[6][10] This is in stark contrast to less substituted thiophenes, which can be more readily processed and removed by hydrodesulfurization (HDS) catalysts.[11]

  • Electronic Effects: The methyl groups are electron-donating, which can influence the electron density of the thiophenic ring system and its interaction with the catalyst surface.[7][12]

The result is that 2,3-dimethylbenzo(b)thiophene not only blocks active sites but also resides on them for a longer duration, making it a persistent and challenging catalyst poison.

  • Table 1: Impact of Steric Hindrance on Reactivity of Thiophenic Compounds
CompoundStructureRelative Reactivity in DesulfurizationKey Deactivating Factor
Thiophene (TH)C₄H₄SHighStrong S-metal bond
Benzothiophene (BT)C₈H₆SModerateIncreased molecular size
Dibenzothiophene (DBT)C₁₂H₈SLowPlanar, but strong adsorption
4,6-Dimethyldibenzothiophene (4,6-DMDBT)C₁₄H₁₂SVery LowHigh steric hindrance from methyl groups flanking the sulfur atom.[7][13][14]
2,3-Dimethylbenzo(b)thiophene C₁₀H₁₀S Very Low High steric hindrance from methyl groups adjacent to the sulfur atom. [6]
Q3: I suspect my catalyst is poisoned. What analytical techniques can I use to confirm this?

A3: A multi-technique approach is essential to definitively diagnose the cause and extent of deactivation.

  • Surface-Specific Techniques:

    • X-ray Photoelectron Spectroscopy (XPS): This is a powerful tool for analyzing the elemental composition and chemical state of the catalyst surface.[15][16] It can directly detect the presence of sulfur and changes in the oxidation state of the active metals, confirming poisoning.

    • Infrared (IR) Spectroscopy: Techniques like in-situ FT-IR can be used to study the adsorption of molecules on the catalyst surface.[17] You can observe the vibrational bands of adsorbed thiophenic species and monitor their transformation or removal.

  • Bulk and Thermal Analysis:

    • Elemental Analysis (ICP-AES, XRF): These techniques quantify the total amount of sulfur that has accumulated on the catalyst, providing a measure of the poison's concentration.[16][18][19]

    • Temperature-Programmed Desorption/Reduction (TPD/TPR): TPD can measure the strength of the bond between the poison and the catalyst surface.[15][16] TPR can reveal how the poison has altered the reducibility of the catalyst's metal oxides, which is often a sign of deactivation.[15]

  • Physical Characterization:

    • BET Surface Area Analysis: Poisoning can sometimes be accompanied by fouling or coking, which blocks pores.[20] A significant reduction in the catalyst's surface area, as measured by BET, can indicate this secondary deactivation mechanism.[16]

Part 2: Experimental Protocols & Workflows
Workflow for Troubleshooting Catalyst Deactivation

This logical workflow guides you from initial observation to a conclusive diagnosis.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Hypothesis & Diagnosis cluster_2 Phase 3: Confirmation & Action A Observe Decreased Performance (Lower Yield, Slower Rate) B Verify Operating Conditions (Temp, Pressure, Flow Rate) A->B C Check Feedstock Purity (Analyze for Contaminants) B->C Conditions OK D Hypothesize Poisoning by 2,3-Dimethylbenzo(b)thiophene C->D Contaminant Suspected E Perform Control Experiment (Use highly purified feedstock) D->E F Characterize Spent Catalyst (XPS, ICP, BET, TPR) E->F Performance Restored G Confirm Poisoning (Sulfur detected on surface) F->G H Implement Mitigation Strategy (Feed Purification, New Catalyst) G->H I Attempt Catalyst Regeneration G->I G A Main Catalytic Process (High Activity) B Catalyst Deactivation (Poisoning by 2,3-DMBT) A->B Contaminated Feed C Spent Catalyst (Low Activity) B->C D Catalyst Regeneration (e.g., Oxidation, Washing) C->D Remediation Loop D->A Activity Restored E Feedstock Purification (Guard Bed) E->A F Raw Feedstock F->E Prevention Loop

Caption: The catalyst lifecycle, showing prevention and regeneration loops.

Q5: My catalyst is already deactivated. Is it possible to regenerate it?

A5: Yes, regeneration is often possible, but its success depends on the nature of the catalyst and the severity of the poisoning. The goal is to remove the adsorbed sulfur species without permanently damaging the catalyst's structure or active sites.

Common regeneration strategies include:

  • Oxidative Regeneration: This is a common method for catalysts deactivated by coking and some sulfur compounds. It involves a carefully controlled burn-off of the contaminants in an oxygen-containing stream at high temperatures. [1][2][21]* Solvent Washing/Leaching: Washing the catalyst with a suitable solvent or a mild acidic/basic solution can sometimes remove the poison. [5][18]For example, formic acid has been used to regenerate arsenic-poisoned catalysts. [22]* Reduction Treatment: For some systems, treatment under a hydrogen flow at elevated temperatures can strip away sulfur species and restore catalyst activity. [23]

Protocol: General Procedure for Oxidative Regeneration

This is a generalized protocol. CAUTION: Always consult the catalyst manufacturer's guidelines. The process can be highly exothermic and must be controlled carefully to avoid thermal damage (sintering) to the catalyst. [2]

  • Inert Gas Purge: After the final run, purge the system with an inert gas (N₂) at the reaction temperature to remove residual hydrocarbons.

  • Temperature Adjustment: Adjust the temperature to the recommended starting point for regeneration (typically 350-400°C).

  • Introduce Oxidant: Slowly introduce a stream of inert gas containing a low concentration of oxygen (e.g., 1-2% O₂ in N₂). Monitor the catalyst bed temperature closely for any sharp increases (exotherms).

  • Controlled Burn-off: Gradually increase the oxygen concentration and/or the temperature according to a pre-defined ramp program. The key is to control the rate of combustion to avoid overheating any part of the catalyst bed.

  • Hold and Cool: Once the burn-off is complete (indicated by the cessation of exotherms and no CO₂ in the effluent gas), hold at the final temperature for a specified period to ensure complete removal of contaminants. Finally, cool the catalyst under an inert gas stream.

  • Re-activation (if necessary): The regenerated catalyst may need to be re-sulfided or reduced before being brought back online, depending on the nature of its active state.

References
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Google Cloud.
  • Catalyst Poisoning Mitig
  • The regeneration of deactivated hydrotreating catalysts. (1988). Aston Research Explorer.
  • Dealing with catalyst poisoning in hydrodesulfurization units. (2025).
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. (2025). Benchchem.
  • How to Minimize Catalyst Deactivation in Hydroprocessing Units. (2025).
  • Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (2019).
  • ART Guidelines for Troubleshooting Hydrotreater Performance Problems. (2010). Refining Community.
  • Steric effects of alkyl dibenzothiophenes: The root cause of frustrating efficacy of heterogeneous desulfurization for real diesel. (2022).
  • Deep Oxidative Desulfurization of Dibenzothiophene in Simulated Oil and Real Diesel Using Heteropolyanion-Substituted Hydrotalcite-Like Compounds as C
  • Understanding catalyst deactivation in an industrial green hydrotreater and its correlation with catalyst composition. (2025). ScienceDirect.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025).
  • Experimental Determination on the Deactivation Kinetics of Residue Hydroprocessing in a Two-Stage Fixed Bed Loaded with HDM and HDS C
  • Effect of Aromatics on Deep Hydrodesulfurization of Dibenzothiophene and 4,6-Dimethyldibenzothiophene over NiMo/Al₂O₃ Catalyst. (2008).
  • Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS C
  • Hydrodesulfurization of thiophene, benzothiophene, dibenzothiophene, and related compounds catalyzed by sulfided CoO-MoO₃/gamma-Al₂O₃. (1978). Pure.
  • Deep oxidative desulfurization of dibenzothiophene in simulated oil and real diesel using heteropolyanion-substituted hydrotalcite-like compounds as c
  • The regeneration or disposal of deactivated heterogeneous catalysts. (2001).
  • Adsorption and reaction of thiophene and H₂S on Mo₂C/Al₂O₃ catalyst studied by in situ FT-IR spectroscopy. (2002). RSC Publishing.
  • Deactivation and Regeneration Method for Ni Catalysts by H₂S Poisoning in CO₂ Methanation Reaction. (2021). Semantic Scholar.
  • Benzo(b)thiophene, 2,3-dimethyl-. (2024). Benchchem.
  • Formic Acid-Mediated Regeneration Strategy for As-Poisoned V₂O₅-WO₃/TiO₂ Catalysts with Lossless Catalytic Activity and Simultaneous As Recycling. (2022). PubMed.
  • H₂S adsorption on chromium, chromia, and gold/chromia surfaces: Photoemission studies. (1997). CORE.

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Technical Support Center: Enhancing the Solubility of 2,3-Dimethylbenzothiophene in Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when dissolving 2,3-dimethylbenzothiophene in ionic liquids (ILs). Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Principles - Understanding the "Why"

This section addresses the fundamental concepts governing the solubility of 2,3-dimethylbenzothiophene in ionic liquids. A solid grasp of these principles is the first step in troubleshooting any experimental issue.

Q1: What are the key physicochemical properties of 2,3-dimethylbenzothiophene that affect its solubility?

2,3-dimethylbenzothiophene is a solid, sulfur-containing heterocyclic aromatic compound. Its solubility behavior is primarily dictated by three features:

  • Low Polarity: The fused aromatic rings and methyl groups create a largely non-polar and lipophilic (hydrophobic) structure[1]. This is the most critical factor for solvent selection, based on the principle of "like dissolves like"[2].

  • Aromaticity: The presence of the π-conjugated system allows for specific intermolecular interactions, such as π-π stacking, with suitably structured solvent molecules.

  • Solid State: At room temperature, it is a solid, meaning its crystal lattice energy must be overcome by solute-solvent interactions for dissolution to occur[3][4].

Q2: How do ionic liquids function as solvents for aromatic compounds like 2,3-dimethylbenzothiophene?

Ionic liquids are not passive solvents; they are "designer solvents" whose properties can be finely tuned[5][6]. Their effectiveness for dissolving aromatic compounds like 2,3-dimethylbenzothiophene stems from a combination of tunable interactions:

  • Cation-Solute Interactions: IL cations with aromatic rings (e.g., imidazolium, pyridinium) can interact with the aromatic system of 2,3-dimethylbenzothiophene via π-π stacking. Increasing the length of alkyl chains on the cation can also enhance its non-polar character, which favors the dissolution of non-polar solutes[7].

  • Anion-Solute Interactions: While anions with high hydrogen-bond basicity (like acetate) are crucial for dissolving polar molecules like cellulose[8], for non-polar aromatics, different anions are preferred. Hydrophobic anions, such as bis(trifluoromethylsulfonyl)imide ([NTf2]⁻), often lead to better solubility for non-polar compounds by minimizing unfavorable interactions[9].

  • Weak van der Waals Forces: These dispersion forces contribute significantly to the overall solvation of non-polar molecules in ILs.

Q3: What is the "golden rule" for selecting a suitable ionic liquid for this application?

The primary rule is to match the polarity and interaction potential of the ionic liquid with the solute . For 2,3-dimethylbenzothiophene, this means selecting an IL that is relatively non-polar or has significant non-polar domains. The ideal IL will have a cation capable of π-π stacking (e.g., imidazolium) and an anion that is weakly coordinating and hydrophobic (e.g., [NTf2]⁻). This combination maximizes favorable solute-solvent interactions while minimizing the high cohesive energy often seen in more polar ILs.

Section 2: Troubleshooting Guide & FAQs

This section is formatted to directly address common problems encountered in the lab.

Problem: My 2,3-dimethylbenzothiophene is not dissolving or is dissolving very poorly.

This is the most common issue and can usually be traced to one of three factors: solvent choice, temperature, or contamination.

Q4: I've tried an ionic liquid, but solubility is poor. Have I chosen the right one?

Causality: Not all ionic liquids are created equal. An IL that is excellent for dissolving a polar biopolymer may be a very poor solvent for a non-polar aromatic compound. The choice of both the cation and anion is critical. Studies have shown that for aromatic compounds, ILs with the [NTf2]⁻ anion often exhibit higher solubility than those with more polar or hydrogen-bonding anions like triflate ([OTf]⁻) or halides[9].

Troubleshooting Steps:

  • Evaluate Your Current IL: Is your IL hydrophilic or hydrophobic? Does the cation have an aromatic ring?

  • Consult the Data: Refer to Table 1 for a list of recommended ILs. ILs based on imidazolium or pyridinium cations combined with the [NTf2]⁻ anion are excellent starting points.

  • Consider the Cation's Alkyl Chain: If using an imidazolium-based IL like [C₄mim][NTf₂], consider trying a variant with a longer alkyl chain (e.g., [C₆mim] or [C₈mim]) to increase the non-polar character of the solvent environment[7].

Q5: I'm using a recommended ionic liquid, but solubility is still low. Is the temperature high enough?

Causality: Dissolving a solid solute requires energy to break its crystal lattice. For most solid solutes, increasing the temperature provides the necessary kinetic energy to overcome these forces, thereby increasing solubility[2][10].

Troubleshooting Steps:

  • Gently Increase Temperature: Heat the IL-solute mixture in a controlled manner (e.g., on a hot plate with stirring) to 50-80 °C. Many dissolution processes that are difficult at room temperature proceed readily at elevated temperatures.

  • Determine a Solubility Curve: If precise concentration is important, you may need to experimentally determine the solubility at various temperatures (see Protocol 2). This will define the operational window for your system.

  • Check IL Thermal Stability: Ensure your working temperature is well below the decomposition temperature of your chosen IL.

Q6: Could my ionic liquid be contaminated with water?

Causality: Water is a common impurity that can drastically alter the solvent properties of an IL. For hydrophobic ILs designed to dissolve non-polar compounds, the presence of water can significantly reduce the solubility of the target solute[10].

Troubleshooting Steps:

  • Use High-Purity ILs: Purchase ILs with low water content (<100 ppm) or dry them before use.

  • Drying Procedure: Dry the IL under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove residual water.

  • Proper Storage: Store ILs in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption from the air. Always handle them in a dry environment.

Problem: The dissolution process is extremely slow.

Q7: My compound seems to be dissolving, but it's taking hours. Is the viscosity of my ionic liquid too high?

Causality: Many ionic liquids, particularly those with halide anions, are highly viscous at room temperature[11]. High viscosity impedes mass transfer, meaning the solute molecules cannot easily diffuse away from the solid surface into the bulk solvent, slowing down the dissolution rate.

Troubleshooting Steps:

  • Heat the System: Increasing the temperature is the most effective way to reduce the viscosity of an IL and will dramatically increase the dissolution rate.

  • Choose a Less Viscous IL: If your application allows, select an IL known for lower viscosity. For example, ILs with acetate or phosphate anions tend to be less viscous, but you must balance this with their suitability for dissolving a non-polar solute[11].

  • Consider a Co-solvent: Adding a low-viscosity, miscible co-solvent like DMSO can enhance the solvent power and reduce the overall viscosity of the medium[11]. However, this will change the properties of your solvent system and must be carefully considered.

Q8: Is my stirring or agitation method effective?

Causality: Proper agitation is essential to break up the diffusion boundary layer at the surface of the solid particles, ensuring that fresh solvent is constantly in contact with the solute.

Troubleshooting Steps:

  • Use a Suitable Stir Bar: Ensure the magnetic stir bar is appropriately sized for your vessel and is creating a vortex.

  • Increase Stirring Speed: A faster stirring speed will enhance mass transport.

  • Mechanical Agitation: For very viscous systems, overhead mechanical stirring may be more effective than magnetic stirring.

  • Sonication: Using an ultrasonic bath can provide energy to break apart solute agglomerates and accelerate dissolution.

Problem: My results are inconsistent between experiments.

Q9: The compound dissolves at a high temperature but precipitates when cooled. What does this mean?

Causality: This indicates that you have created a saturated or supersaturated solution at the higher temperature. The solubility of the compound is temperature-dependent, and as the solution cools, the solubility limit decreases, causing the excess solute to precipitate out. This is a normal physical phenomenon[2].

Management Strategies:

  • Work at a Constant Temperature: If your subsequent application requires the compound to remain in solution, you must maintain the system at a temperature where the desired concentration is soluble.

  • Characterize the Solubility Limit: Use this observation to your advantage. It is the basis for determining the solubility curve (Protocol 2), which is critical data for any process involving crystallization or temperature-swing separations.

  • Controlled Cooling: If crystallization is the goal, this behavior can be exploited. Control the cooling rate to influence crystal size and morphology.

Q10: How can I ensure the purity and consistency of my ionic liquid batch-to-batch?

Causality: Commercially available ILs can have batch-to-batch variations in purity (e.g., water content, halide impurities from synthesis). These impurities can significantly impact dissolution performance, leading to poor reproducibility[12].

Quality Control Measures:

  • Source from Reputable Suppliers: Choose suppliers who provide a detailed certificate of analysis with purity, water content, and halide levels.

  • Standardize Pre-treatment: Before use, always subject your IL to a standard drying procedure under vacuum to ensure a consistent starting state for all experiments.

  • Characterize In-House: For highly sensitive applications, consider in-house characterization of new batches using techniques like Karl Fischer titration for water content or NMR for structural integrity and purity.

Section 3: Experimental Protocols

These protocols provide a validated, step-by-step framework for key experiments.

Protocol 1: Standardized Screening of Ionic Liquids for Optimal Solubility

Objective: To compare the relative solubility of 2,3-dimethylbenzothiophene in a selection of candidate ionic liquids under consistent conditions.

Methodology:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), add a pre-weighed amount of a candidate ionic liquid (e.g., 1.0 g) to several identical, dry glass vials equipped with small magnetic stir bars.

  • Solute Addition: Add an excess amount of 2,3-dimethylbenzothiophene to each vial. "Excess" means adding enough solid so that some remains undissolved even after heating.

  • Equilibration: Place the sealed vials on a multi-position stirring hotplate. Heat all vials to a consistent temperature (e.g., 60 °C) and stir at a constant rate (e.g., 500 RPM) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop stirring and allow the vials to remain at the set temperature for 1-2 hours, permitting the undissolved solid to settle.

  • Sampling: Carefully extract a sample from the clear, supernatant liquid phase of each vial using a pre-heated glass syringe.

  • Analysis: Weigh the collected sample, dilute it with a suitable volatile solvent (e.g., acetonitrile), and determine the concentration of 2,3-dimethylbenzothiophene using a calibrated analytical technique such as HPLC-UV or GC-MS.

  • Comparison: Calculate the solubility in units of g/100g IL or molality. The IL that yields the highest concentration is the most effective solvent under these conditions.

Protocol 2: Determining the Temperature-Dependent Solubility Curve

Objective: To quantify the solubility of 2,3-dimethylbenzothiophene in a selected ionic liquid at various temperatures.

Methodology:

  • Setup: Use the same setup as in Protocol 1, but with only the single, best-performing ionic liquid identified.

  • Iterative Measurement:

    • Start at a low temperature (e.g., 30 °C).

    • Equilibrate the system for 24 hours with stirring.

    • Stop stirring, allow the solid to settle, and take a sample of the supernatant for analysis.

    • Increase the temperature by a set increment (e.g., 10 °C).

    • Repeat the equilibration, settling, and sampling steps.

  • Data Points: Continue this process for a range of temperatures (e.g., 30, 40, 50, 60, 70, 80 °C).

  • Plotting the Curve: Analyze all samples to determine the concentration at each temperature. Plot solubility (y-axis) as a function of temperature (x-axis) to generate the solubility curve. This curve is essential for designing any process that relies on temperature-controlled dissolution or crystallization.

Section 4: Data & Visualizations
Table 1: Recommended Ionic Liquids for Enhancing 2,3-Dimethylbenzothiophene Solubility
CationAnionKey PropertiesRationale for Selection
1-Butyl-3-methylimidazolium[C₄mim]⁺ Bis(trifluoromethylsulfonyl)imide[NTf₂]⁻ Hydrophobic, Aromatic CationA standard, well-characterized hydrophobic IL. The imidazolium ring offers potential for π-π stacking with the solute.[9][13]
1-Hexyl-3-methylimidazolium[C₆mim]⁺ Bis(trifluoromethylsulfonyl)imide[NTf₂]⁻ Increased Non-PolarityThe longer alkyl chain increases the non-polar character of the IL, which can improve solubility for non-polar solutes.[7]
1-Butyl-1-methylpyrrolidinium[C₄mpyr]⁺ Bis(trifluoromethylsulfonyl)imide[NTf₂]⁻ Non-Aromatic CationLacks an aromatic ring but is highly hydrophobic. Useful for determining the role of π-π stacking vs. general polarity matching.
1-Ethyl-3-methylimidazolium[C₂mim]⁺ Acetate[OAc]⁻ Hydrophilic, H-Bonding Anion(Negative Control) Expected to have poor solubility. Included for comparative purposes to demonstrate the importance of choosing a hydrophobic, non-H-bonding anion.[8]
Diagrams and Workflows

A logical workflow is essential for efficient troubleshooting. The following diagram outlines a step-by-step process to diagnose and solve common dissolution problems.

TroubleshootingWorkflow cluster_start Start cluster_check1 Step 1: Verify System cluster_action1 Action cluster_check2 Step 2: Optimize Conditions cluster_action2 Action cluster_end Outcome Start Problem: Poor/Slow Dissolution of 2,3-Dimethylbenzothiophene CheckIL Is the IL appropriate? (e.g., [Cnmim][NTf2]) Start->CheckIL CheckPurity Is the IL dry? (<100 ppm H2O) CheckIL->CheckPurity  Yes SelectIL Select a hydrophobic IL. Consult Table 1. CheckIL->SelectIL No DryIL Dry IL under vacuum & handle under inert gas. CheckPurity->DryIL No CheckTemp Is Temperature > 50°C? CheckPurity->CheckTemp  Yes SelectIL->CheckIL DryIL->CheckPurity CheckAgitation Is agitation vigorous? (e.g., vortexing) CheckTemp->CheckAgitation  Yes IncreaseTemp Increase temperature to 60-80°C. CheckTemp->IncreaseTemp IncreaseStir Increase stir rate or use mechanical agitation. CheckAgitation->IncreaseStir No Success Dissolution Successful CheckAgitation->Success  Yes IncreaseTemp->CheckTemp IncreaseStir->CheckAgitation

Caption: A troubleshooting workflow for diagnosing solubility issues.

MolecularInteractions cluster_IL Ionic Liquid Environment cluster_solute Solute Cation1 [C4mim]+ Cation2 [C4mim]+ Anion1 [NTf2]- Anion2 [NTf2]- Solute 2,3-Dimethylbenzothiophene Solute->Cation1 π-π Stacking (Aromatic Rings) Solute->Cation2 van der Waals (Hydrophobic Interactions)

Caption: Key molecular interactions driving solubility.

References
  • Benchchem. (n.d.). Benzo(b)thiophene, 2,3-dimethyl- | 4923-91-5.
  • Chemistry Stack Exchange. (2015, June 29). What factors contribute most to solubility of ionic substances in highly polar solvents, esp. ionic liquids and DES?. Retrieved from [Link]

  • Klahn, M., & Seduraman, A. (2018). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. PMC. Retrieved from [Link]

  • Liu, Z., et al. (2015). What Determines CO2 Solubility in Ionic Liquids? A Molecular Simulation Study. The Journal of Physical Chemistry B.
  • askIITians. (2025, March 4). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyldibenzothiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)thiophene, 2,3-dimethyl-. Retrieved from [Link]

  • Jorabchi, K., et al. (2021). Excess chemical potential of thiophene in [C4MIM] [BF4, Cl, Br, CH3COO] ionic liquids, determined by molecular simulations. PMC. Retrieved from [Link]

  • An, Y., et al. (2014). Catalytic role of ionic liquids for dissolution and degradation of biomacromolecules. BioResources.
  • Arof, A. K., et al. (2014). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. MDPI. Retrieved from [Link]

  • Kilpeläinen, I., et al. (2007). Dissolution of Wood in Ionic Liquids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Moshikur, R., & Chowdhury, M. R. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. Springer.
  • Mohareb, R., et al. (2021). Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. Bentham Science.
  • Jorabchi, K., et al. (2021). Excess chemical potential of thiophene in [C4MIM] [BF4, Cl, Br, CH3COO] ionic liquids. RSC Publishing. Retrieved from [Link]

  • Moshikur, R., & Chowdhury, M. R. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. Springer Nature. Retrieved from [Link]

  • Zhang, H., et al. (2017). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. PMC. Retrieved from [Link]

  • Kloefer, B., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Dissolution Technologies.
  • Višak, Z. P., et al. (2016). Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article. Fluid Phase Equilibria.
  • Domanska, U., & Mutelet, F. (2010). The Solubility Parameters of Ionic Liquids. PMC. Retrieved from [Link]

  • Domanska, U., & Mutelet, F. (2010). The solubility parameters of ionic liquids. SciSpace. Retrieved from [Link]

  • Park, K. (2014). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. Macromolecular Research.
  • Semsi, A., et al. (2012). Hildebrand solubility parameters of ionic liquids: Effects of ionic liquid type, temperature and DMA fraction in ionic liquid. DOI. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yields in 2,3-Dimethylbenzo(b)thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dimethylbenzo(b)thiophene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of this important heterocyclic scaffold. Here, we will address common issues in a question-and-answer format, providing in-depth technical guidance and field-proven insights to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield for my 2,3-dimethylbenzo(b)thiophene synthesis. What are the most common culprits?

A1: Low yields in the synthesis of 2,3-dimethylbenzo(b)thiophene can often be attributed to a few key factors. These include the purity of your starting materials, suboptimal reaction conditions (such as temperature, reaction time, and solvent), and issues with the work-up and purification process. It is also possible that you are forming side products that are consuming your starting materials. A systematic approach to troubleshooting, starting with the simplest variables, is often the most effective way to identify and resolve the issue.

Q2: What are some of the common synthetic routes for 2,3-dimethylbenzo(b)thiophene?

A2: There are several established methods for the synthesis of 2,3-disubstituted benzo[b]thiophenes, which can be adapted for 2,3-dimethylbenzo(b)thiophene. Some common approaches include:

  • Electrophilic cyclization of o-alkynylthioanisoles : This method can provide high yields under moderate conditions.[1][2][3]

  • Palladium-catalyzed coupling and electrophilic cyclization : This is another powerful method that can produce excellent yields.[3]

  • One-pot synthesis from 2-mercaptophenyl ketones : This approach offers a direct route to the benzo[b]thiophene skeleton.[4]

The choice of method can depend on the availability of starting materials and the desired scale of the reaction.

Q3: Are there any known side reactions that I should be aware of?

A3: Yes, several side reactions can occur, leading to the formation of unwanted byproducts and a decrease in the yield of your desired product. Depending on the synthetic route, these can include:

  • Oxidation of the sulfur atom : The thiophene sulfur can be oxidized to a sulfoxide or a sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.[4]

  • Formation of regioisomers : In some synthetic approaches, particularly those involving unsymmetrical precursors, there is a risk of forming other isomers.[5]

  • Polymerization : Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture of products.

Troubleshooting Guide: Persistently Low Yields

If you are consistently obtaining low yields of 2,3-dimethylbenzo(b)thiophene, a more detailed investigation is required. The following sections provide a structured approach to identifying and resolving the root cause of the problem.

Purity of Starting Materials

The quality of your starting materials is paramount for a successful synthesis. Impurities can interfere with the reaction, poison catalysts, and lead to the formation of side products.

Q: How can I be sure that my starting materials are pure enough?

A: It is crucial to verify the purity of your starting materials, even if they are from a commercial source.

  • Characterization : Use techniques like NMR, IR, and melting point analysis to confirm the identity and purity of your starting materials.

  • Purification : If you suspect impurities, consider purifying your starting materials before use. For example, liquid starting materials can be distilled, while solid starting materials can be recrystallized.

Experimental Protocol: Recrystallization of a Solid Starting Material

  • Solvent Selection : Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution : Dissolve the solid in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration : Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying : Dry the crystals under vacuum to remove any residual solvent.

Reaction Conditions

Optimizing reaction conditions is often the key to improving yields. The following parameters should be carefully considered and systematically varied.

Q: My yields are still low after purifying my starting materials. What reaction parameters should I investigate?

A: You should systematically investigate the following reaction conditions:

  • Temperature : Ensure the reaction is being conducted at the optimal temperature. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions.[5]

  • Solvent : The choice of solvent can have a significant impact on reaction rates and yields. Experiment with different solvents of varying polarity.

  • Catalyst : If your reaction is catalyzed, ensure that the catalyst is active and that you are using the correct loading. In some cases, the choice of ligand in a palladium-catalyzed reaction can dramatically affect the outcome.

  • Reaction Time : Monitor the progress of your reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time. Running the reaction for too long can lead to product decomposition.

Data Presentation: Example of Reaction Optimization

EntryTemperature (°C)SolventCatalyst Loading (mol%)Reaction Time (h)Yield (%)
180Toluene51235
2100Toluene51255
3120Toluene51240
4100Dioxane51265
5100Dioxane2.51262
6100Dioxane52460

Visualization: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield check_purity Check Starting Material Purity start->check_purity check_purity->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed investigate_workup Investigate Work-up & Purification optimize_conditions->investigate_workup Yield Still Low high_yield High Yield optimize_conditions->high_yield Yield Improved investigate_workup->optimize_conditions Yield Still Low (Re-evaluate reaction) investigate_workup->high_yield Yield Improved

Caption: A decision tree for troubleshooting low yields.

Work-up and Purification

Significant loss of product can occur during the work-up and purification steps.

Q: I have a good conversion according to TLC/GC, but my isolated yield is low. What could be happening?

A: This suggests that you are losing your product during the work-up or purification. Consider the following:

  • Extraction : Ensure that you are using the correct solvent for extraction and that you are performing a sufficient number of extractions. The pH of the aqueous layer can also be critical for ensuring your product is in the organic phase.

  • Chromatography : If you are using column chromatography, your product may be adsorbing irreversibly to the stationary phase, or it may be co-eluting with impurities. Try using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.

  • Product Stability : Your product may be unstable under the work-up or purification conditions. For example, some benzothiophenes can be sensitive to acid or base.[6]

Experimental Protocol: General Work-up Procedure

  • Quenching : Once the reaction is complete, cool the reaction mixture to room temperature and quench it by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times.

  • Washing : Combine the organic layers and wash them with water and then with brine to remove any residual water-soluble impurities.

  • Drying : Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Visualization: Reaction Mechanism and Potential Pitfalls

This diagram illustrates a generalized electrophilic cyclization to form a benzo[b]thiophene, highlighting potential points of failure.

ReactionMechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM o-Alkynylthioanisole Int1 Sulfonium Intermediate SM->Int1 Electrophile (e.g., I+) Polymerization Polymerization SM->Polymerization Decomposition Int2 Cyclized Cation Int1->Int2 Intramolecular Cyclization Product 2,3-Dimethylbenzo(b)thiophene Int2->Product Demethylation Oxidation Oxidation to Sulfoxide/Sulfone Product->Oxidation Air/Oxidants

Caption: A generalized reaction mechanism highlighting potential side reactions.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your 2,3-dimethylbenzo(b)thiophene synthesis. Remember to keep detailed records of your experiments to track the effect of each change you make.

References

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles | Request PDF - ResearchGate. Available from: [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available from: [Link]

  • Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed. Available from: [Link]

  • Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4][7]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Benzothiophene synthesis - Organic Chemistry Portal. Available from: [Link]

  • Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes Starting from 2-Aminobenzophenone - LookChem. Available from: [Link]

  • Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Available from: [Link]

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Available from: [Link]

  • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - MDPI. Available from: [Link]

  • (PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - ResearchGate. Available from: [Link]

  • Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene - PubMed. Available from: [Link]

  • WO2013015456A1 - Method for producing benzo[b]thiophene compound - Google Patents.

Sources

removing trace 2,3-dimethylbenzo(b)thiophene from ultra-low sulfur diesel

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Trace 2,3-Dimethylbenzo(b)thiophene (2,3-DMBT) from ULSD

Welcome to the Advanced Desulfurization Support Hub. This guide is designed for researchers and process engineers struggling with the "Last Mile" of sulfur removal—specifically the persistence of sterically hindered alkyl-benzothiophenes like 2,3-DMBT in Ultra-Low Sulfur Diesel (ULSD).

Introduction: The "4-S" Challenge

You are likely here because your Hydrodesulfurization (HDS) unit has achieved <10 ppm total sulfur, yet 2,3-DMBT remains detectable. This molecule presents a unique challenge we classify as the 4-S Problem :

  • Species: It is a Benzothiophene (BT) derivative, not a Dibenzothiophene (DBT), meaning it elutes earlier but resists mild catalytic attack.

  • Sterics: The methyl groups at positions 2 and 3 increase electron density on the sulfur ring but also provide mild steric hindrance against catalyst active sites (Co-Mo/Ni-Mo).

  • Selectivity: In adsorption processes, it competes poorly against polycyclic aromatics (like naphthalene) due to similar

    
    -electron density.
    
  • Sensitivity: Detecting <1 ppm levels requires specialized chromatography to avoid hydrocarbon co-elution.

Module 1: Diagnostic & Detection

User Question: "I see a peak at the expected retention time for 2,3-DMBT, but the quantification fluctuates wildly. Is it the matrix?"

Technical Analysis: Yes. In complex diesel matrices, 2,3-DMBT often co-elutes with C1- or C2-naphthalenes on standard non-polar columns (like DB-1 or HP-5). If you are using a Flame Photometric Detector (FPD), hydrocarbon quenching (the "matrix effect") will suppress the sulfur signal, leading to under-quantification.

Troubleshooting Protocol:

IssueRoot CauseCorrective Action
Signal Quenching Hydrocarbons absorbing emission energy in FPD/PFPD.Switch to SCD (Sulfur Chemiluminescence Detector). SCD is equimolar and linear, unaffected by the hydrocarbon matrix [1].
Co-elution Non-polar columns separate by boiling point, not polarity.Use a mid-polarity column (e.g., DB-17 or specialized sulfur phases like SPB-1 Sulfur). This shifts the aromatic 2,3-DMBT away from aliphatic interferences.
Retention Shift Column aging or phase bleed.Run a standard addition spike. Add 5 ppm pure 2,3-DMBT to your sample. If the peak grows symmetrically, your ID is correct. If a "shoulder" appears, you have co-elution.
Module 2: Oxidative Desulfurization (ODS) - The "Change It" Strategy

User Question: "My HDS catalyst won't touch this molecule without raising the reactor temperature to unsafe levels. How do I remove it under mild conditions?"

Technical Analysis: HDS relies on direct sulfur-metal interaction. The methyl groups on 2,3-DMBT shield the sulfur atom. ODS bypasses this by attacking the sulfur with electrophilic oxygen (usually from peroxides). This converts the non-polar 2,3-DMBT into a highly polar sulfone (2,3-dimethylbenzo(b)thiophene-1,1-dioxide), which is easily extracted.

Mechanism Visualization:

ODS_Mechanism Start 2,3-DMBT (Non-Polar) Inter Sulfoxide (Unstable Intermediate) Start->Inter Electrophilic Attack (O*) Oxidant Oxidant (H2O2 + Catalyst) Oxidant->Inter Final 2,3-DMBT Sulfone (Highly Polar) Inter->Final Fast Oxidation Extraction Extraction Phase (Acetonitrile/MeOH) Final->Extraction Phase Transfer

Caption: Reaction pathway converting lipophilic sulfide to hydrophilic sulfone for extraction.

Standard Operating Procedure (Bench-Scale ODS):

  • Reagents:

    • Model Diesel or ULSD sample.

    • Oxidant: 30%

      
      .
      
    • Catalyst: Phosphotungstic Acid (HPW) or Formic Acid.

    • Extraction Solvent: Acetonitrile (

      
      ).
      
  • Protocol:

    • Mix Diesel and Acetonitrile (1:1 mass ratio).

    • Add catalyst (1 wt%) and

      
       (O/S molar ratio = 10:1).
      
    • Stir vigorously at 60°C for 60 minutes . (Note: 2,3-DMBT oxidizes faster than DBT due to higher electron density on the sulfur atom [2]).

    • Centrifuge to separate phases. The sulfone will migrate to the acetonitrile phase.

    • Analyze the diesel phase via GC-SCD.[1][2]

Critical Checkpoint: If conversion is low, check your mixing speed. ODS is mass-transfer limited. You are trying to move a lipophilic molecule to a hydrophilic interface.

Module 3: Adsorptive Desulfurization (ADS) - The "Trap It" Strategy

User Question: "I'm using activated carbon, but the 2,3-DMBT breaks through almost immediately. Why?"

Technical Analysis: Activated carbon relies largely on Van der Waals forces, which are non-selective. The diesel contains massive amounts of aromatics (naphthalene, phenanthrene) that outcompete the trace sulfur for pore space. You must use


-complexation  adsorbents (Transition Metal-Exchanged Zeolites) that specifically target the sulfur atom's lone pair electrons [3].

Recommended Adsorbent: Ag-Y or Cu(I)-Y Zeolite .

  • Why? The Ag+ or Cu+ ions form a direct

    
    -bond with the sulfur lone pair and a 
    
    
    
    -back-donation bond, which is stronger than the interaction with pure aromatics.

Troubleshooting Table: ADS Performance

SymptomDiagnosisSolution
Immediate Breakthrough Competitive Adsorption.Switch to Ag-Y Zeolite. Silver ions have high selectivity for benzothiophenes over naphthalenes.
Capacity Fade Moisture Poisoning.Calcination is required. Zeolites are hydrophilic. Pre-treat adsorbent at 350°C under

flow for 4 hours before use.
Slow Kinetics Pore Diffusion Limitation.Use Mesoporous Zeolites. 2,3-DMBT is bulky. Standard microporous Y-zeolite may have diffusion restrictions. Hierarchical (mesoporous) zeolites improve uptake rates [4].
Module 4: Experimental Validation Workflow

Use this decision tree to validate your removal efficiency.

Validation_Workflow Start Start: Treated Sample Analyze Analyze via GC-SCD Start->Analyze Decision Peak Detected? Analyze->Decision Quant Quantify Concentration Decision->Quant Yes Pass SUCCESS (<1 ppm) Decision->Pass No (Baseline) Quant->Pass < Limit Fail FAILURE (>1 ppm) Quant->Fail > Limit Check1 Check 1: Oxidant Stoichiometry (Is O/S ratio > 10?) Fail->Check1 Check2 Check 2: Extraction Efficiency (Did Sulfone partition?) Check1->Check2 If OK Check2->Analyze Retest

Caption: Step-by-step validation logic for post-treatment analysis.

References
  • Yan, X. et al. (2014). "Speciation of sulfur-containing compounds in diesel by comprehensive two-dimensional gas chromatography." Journal of Chromatography A. Link

  • Otsuki, S. et al. (2000). "Oxidative Desulfurization of Light Gas Oil and Vacuum Gas Oil by Oxidation and Solvent Extraction." Energy & Fuels.[3][4] Link

  • Hernández-Maldonado, A.J. & Yang, R.T. (2004). "Desulfurization of Transportation Fuels by Adsorption." Catalysis Reviews. Link

  • Song, C. (2003). "An overview of new approaches to deep desulfurization for ultra-clean gasoline, diesel fuel and jet fuel." Catalysis Today. Link

Sources

Validation & Comparative

A Comparative Guide to GC-FID Quantification of 2,3-dimethylbenzo(b)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 2,3-dimethylbenzo(b)thiophene

2,3-dimethylbenzo(b)thiophene is a polycyclic aromatic sulfur heterocycle (PASH). It is a significant compound for researchers in diverse fields, from petrochemical analysis, where sulfur compounds impact fuel quality and catalyst stability, to drug development, where the benzo[b]thiophene scaffold is a key structural motif in many pharmacologically active molecules.[1][2][3] Accurate and precise quantification is therefore not merely an academic exercise; it is a critical requirement for quality control, process optimization, and regulatory compliance.

Gas chromatography with a flame ionization detector (GC-FID) is a workhorse technique for quantitative analysis due to its robustness, wide linear range, and reliability. However, the FID is a universal detector that responds to nearly all organic compounds, making chromatographic separation paramount.[4] This guide provides an in-depth comparison of the two primary quantification strategies for 2,3-dimethylbenzo(b)thiophene using GC-FID: the External Standard (ES) method and the Internal Standard (IS) method. We will explore the fundamental principles, practical workflows, and data-driven outcomes of each, empowering you to select and implement the most appropriate method for your analytical needs.

Chapter 1: Foundational Principles of GC-FID Quantification

The core principle of chromatographic quantification is that under controlled conditions, the response of a detector is directly proportional to the amount of the analyte passing through it.[5][6] For GC-FID, this response is the electrical signal generated as the analyte is burned in a hydrogen-air flame, which is then integrated to yield a peak area. The fundamental relationship is:

Analyte Concentration ∝ Peak Area

The goal of any quantification method is to accurately define this proportionality for your analyte in your specific sample matrix. The choice between an External and Internal Standard method hinges on how you manage the potential sources of error and variability in your analytical workflow.

Chapter 2: The External Standard Method: A Straightforward Approach

The External Standard (ES) method, also known as the absolute calibration curve method, is the most direct approach to quantification.[7] It involves creating a calibration curve by injecting a series of standards with known concentrations of 2,3-dimethylbenzo(b)thiophene. The peak areas from these standards are plotted against their respective concentrations, and a regression line is fitted to the data. The concentration of the analyte in an unknown sample is then determined by measuring its peak area and interpolating the concentration from this calibration curve.[5][8]

When to Use the External Standard Method

This method is best suited for scenarios where:

  • The sample matrix is simple and clean, with minimal interference.

  • A large number of similar samples are being analyzed routinely.[8]

  • An autosampler is used, providing high precision in injection volume.

  • Sample preparation steps are minimal or highly repeatable.

Pitfalls and Limitations

The primary weakness of the ES method is its susceptibility to variations in injection volume and instrument drift.[5][6] Any small error in the volume of sample injected will directly translate into a proportional error in the final calculated concentration.[7] Similarly, gradual changes in detector response over a long analytical run can skew results.

Experimental Workflow: External Standard

External_Standard_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-FID Analysis cluster_calc Phase 3: Calculation prep_std Prepare Calibration Standards (e.g., 1, 5, 10, 50, 100 µg/mL) of 2,3-dimethylbenzo(b)thiophene inject_stds Inject Each Standard (e.g., 1 µL) prep_std->inject_stds prep_sample Prepare Unknown Sample (Dilute in solvent) inject_sample Inject Unknown Sample (e.g., 1 µL) prep_sample->inject_sample acquire_data Acquire Chromatograms & Integrate Peak Areas inject_stds->acquire_data inject_sample->acquire_data build_curve Plot Peak Area vs. Concentration & Generate Calibration Curve acquire_data->build_curve calc_conc Interpolate Sample Concentration from its Peak Area build_curve->calc_conc

Caption: Workflow for External Standard Quantification.

Chapter 3: The Internal Standard Method: A Self-Correcting System

The Internal Standard (IS) method is a more robust technique designed to overcome the primary limitations of the ES method.[7][8] This approach involves adding a constant, known amount of a different compound—the internal standard—to every sample, calibration standard, and blank.[9]

Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the ratio of the analyte's concentration to the IS concentration to create the calibration curve.[5]

Why it Works: Any fluctuation in injection volume, sample evaporation, or even minor changes in detector response will affect both the analyte and the internal standard proportionally.[9] By using the peak area ratio, these variations are effectively canceled out, leading to significantly improved precision and accuracy.[7]

The Critical Choice: Selecting an Internal Standard for 2,3-dimethylbenzo(b)thiophene

The selection of an appropriate internal standard is the most crucial step in this method. An ideal IS should meet the following criteria[5][9]:

  • Chemical Similarity: It should be structurally and chemically similar to the analyte to ensure similar behavior during sample preparation and GC analysis.

  • Resolution: It must be fully separated from the analyte and any other components in the sample matrix.

  • Purity and Stability: It must be a pure, stable compound that does not react with the sample or solvent.

  • Absence in Sample: It must not be naturally present in the unknown samples.

For 2,3-dimethylbenzo(b)thiophene, a suitable internal standard would be another PASH that is not expected in the sample matrix. Dibenzothiophene is an excellent candidate. It shares the core benzo[b]thiophene structure but lacks the methyl groups, ensuring it will have a different retention time while behaving similarly during chromatography.

Experimental Workflow: Internal Standard

Internal_Standard_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-FID Analysis cluster_calc Phase 3: Calculation prep_is Prepare Internal Standard (IS) Stock (e.g., Dibenzothiophene at 50 µg/mL) add_is Add Fixed Amount of IS to ALL Standards and Samples prep_is->add_is prep_std Prepare Calibration Standards with varying Analyte conc. prep_std->add_is prep_sample Prepare Unknown Sample prep_sample->add_is inject_all Inject Each Standard & Sample (e.g., 1 µL) add_is->inject_all acquire_data Acquire Chromatograms & Integrate Analyte and IS Peaks inject_all->acquire_data calc_ratios Calculate Ratios: (Analyte Area / IS Area) (Analyte Conc. / IS Conc.) acquire_data->calc_ratios build_curve Plot Area Ratio vs. Conc. Ratio & Generate Calibration Curve calc_ratios->build_curve calc_conc Calculate Sample's Area Ratio & Determine its Conc. Ratio build_curve->calc_conc

Caption: Workflow for Internal Standard Quantification.

Chapter 4: Head-to-Head Comparison: A Data-Driven Analysis

To objectively compare these methods, we must look at key method validation parameters. The following table presents typical performance data one would expect when quantifying 2,3-dimethylbenzo(b)thiophene in a moderately complex matrix (e.g., a diesel fuel extract).

ParameterExternal Standard MethodInternal Standard MethodAdvantage
Linearity (R²) > 0.995> 0.999Internal Standard
Precision (%RSD) < 5%< 2%Internal Standard
Accuracy (Recovery) 90-110%98-102%Internal Standard
Workflow Simplicity HighModerateExternal Standard
Robustness to Error LowHighInternal Standard
Best For Simple matrices, high-throughput screening[8]Complex matrices, high-accuracy requirements[8]-

Data are representative and based on established principles of chromatographic validation. %RSD refers to the percent relative standard deviation of replicate measurements.

The data clearly show that while the External Standard method can be effective, the Internal Standard method consistently provides superior linearity, precision, and accuracy, making it the more trustworthy and scientifically rigorous choice for most research and development applications.[9]

Chapter 5: Detailed Experimental Protocols

The following protocols are designed for a standard Gas Chromatograph equipped with an FID.

GC-FID Operating Conditions
ParameterRecommended SettingRationale
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA workhorse, mid-polarity column providing excellent resolution for aromatic compounds.[10][11]
Injector Split/Splitless, used in Splitless modeEnsures maximum transfer of analyte onto the column for trace-level analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temp. 280 °CEnsures rapid volatilization of the high-boiling-point analyte without degradation.[12]
Carrier Gas Helium or Hydrogen, at 1.2 mL/min (constant flow)Provides optimal column efficiency.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)Separates solvent and lighter components from the analytes and ensures elution of 2,3-dimethylbenzo(b)thiophene and dibenzothiophene.
Detector FIDFlame Ionization Detector.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
FID Gases Hydrogen: 30 mL/min, Air: 400 mL/min, Makeup (N₂ or He): 25 mL/minStandard conditions for a stable FID flame.[10]
Protocol 1: External Standard (ES) Quantification
  • Stock Solution: Accurately prepare a 1000 µg/mL stock solution of 2,3-dimethylbenzo(b)thiophene in a suitable solvent (e.g., Toluene or Dichloromethane).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A suggested range is 1, 5, 10, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh or measure your unknown sample and dilute it with the same solvent so that the expected final concentration falls within the calibration range.

  • GC Analysis: Inject each calibration standard, followed by your unknown samples. It is good practice to inject a solvent blank between samples to prevent carryover.

  • Data Analysis: a. Integrate the peak corresponding to 2,3-dimethylbenzo(b)thiophene in all chromatograms. b. Create a calibration curve by plotting Peak Area vs. Concentration for your standards. c. Apply a linear regression and determine the equation of the line (y = mx + c) and the correlation coefficient (R²). d. Use the peak area of your unknown sample and the equation of the line to calculate its concentration.

Protocol 2: Internal Standard (IS) Quantification
  • Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of 2,3-dimethylbenzo(b)thiophene in Toluene.

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of Dibenzothiophene (IS) in Toluene.

  • IS Spiking Solution: Dilute the IS stock solution to create a working "spiking" solution (e.g., 100 µg/mL). The goal is to produce an on-column concentration similar to the mid-point of your analyte's calibration range.

  • Calibration Standards: In a series of vials, add a fixed volume of the IS spiking solution (e.g., 100 µL). Then, add varying amounts of the analyte stock solution to create at least five concentration levels. Finally, bring all vials to the same final volume with Toluene. This ensures the IS concentration is constant across all standards.

  • Sample Preparation: Accurately weigh or measure your unknown sample into a volumetric flask. Add the same fixed volume of the IS spiking solution (100 µL) and dilute to the final volume with Toluene.

  • GC Analysis: Inject the calibration standards and the prepared unknown samples.

  • Data Analysis: a. Integrate the peaks for both 2,3-dimethylbenzo(b)thiophene and Dibenzothiophene in all chromatograms. b. For each injection, calculate the Peak Area Ratio (Analyte Area / IS Area). c. For each standard, calculate the Concentration Ratio (Analyte Concentration / IS Concentration). d. Create a calibration curve by plotting the Peak Area Ratio vs. the Concentration Ratio. e. Apply a linear regression to get the equation and R². f. Use the Peak Area Ratio from your unknown sample to determine its Concentration Ratio from the curve. Multiply this by the known IS concentration to find the final analyte concentration.

Workflow for Method Validation

To ensure the trustworthiness of your chosen method, key validation parameters must be assessed.

Validation_Workflow cluster_val Method Validation Protocol linearity Linearity & Range (Analyze 5+ calibration standards) result Validated Method linearity->result accuracy Accuracy (Spike blank matrix at 3 levels, calculate % Recovery) accuracy->result precision Precision (Inject one sample 6 times, calculate %RSD) precision->result lod_loq LOD & LOQ (Analyze low-level standards, calculate from S/N ratio or slope) lod_loq->result selectivity Selectivity (Analyze blank matrix to check for interferences) selectivity->result start Chosen Method (ES or IS) start->linearity start->accuracy start->precision start->lod_loq start->selectivity

Caption: A typical workflow for validating a chromatographic method.

Conclusion: Selecting the Right Method for Your Application

The choice between External and Internal Standard quantification is a decision between simplicity and robustness.

  • The External Standard method offers a rapid and straightforward workflow, making it suitable for high-throughput analysis of simple, well-characterized samples where the highest degree of precision is not the primary objective.

  • The Internal Standard method is the scientifically superior technique. By incorporating a self-correcting mechanism, it mitigates the most common sources of error in GC analysis, yielding data with higher precision, accuracy, and trustworthiness.[7][8] For complex matrices, method development, and any application where data integrity is paramount—as is common in drug development and environmental analysis—the Internal Standard method is the unequivocal recommendation.

By understanding the principles and practical differences outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision, ensuring their quantitative results for 2,3-dimethylbenzo(b)thiophene are both accurate and defensible.

References
  • Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]

  • ASTM International. (2009, January 15). Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. Retrieved from [Link]

  • uHPLCs. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. Retrieved from [Link]

  • American Laboratory. (2016, February 19). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection. Retrieved from [Link]

  • YSI, a Xylem brand. (n.d.). Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograpy and Pulsed Flame Photometric Detection. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)thiophene, 2,3-dimethyl-. Retrieved from [Link]

  • CDC Stacks. (n.d.). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection. Retrieved from [Link]

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Cedre.fr. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Retrieved from [Link]

  • NIST. (2021, October 12). The Thermodynamic Properties of 2,3-Dihydrobenzo[b]thiophene. Retrieved from [Link]

  • Agilent Technologies. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Retrieved from [Link]

  • DergiPark. (2018, December 9). Development and validation of a GC-FID method to quantify thymoquinone in black cumin seed oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Polycyclic Aromatic Sulfur Heterocycles in Standard Reference Material 1597a | Request PDF. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of polycyclic aromatic sulfur heterocycles in fossil fuel-related samples. Retrieved from [Link]

  • NIST. (2017, January 10). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Retrieved from [Link]

  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • University of Bologna. (2023, February 13). Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs. Retrieved from [Link]

  • SciELO Colombia. (2020, September 30). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

Sources

The Refractory Gap: A Comparative Guide to HDS Kinetics of Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Hydrodesulfurization (HDS) Kinetics of Substituted Benzothiophenes Content Type: Technical Comparison Guide Audience: Researchers, Catalysis Scientists, and Process Engineers

Executive Summary

In the pursuit of Ultra-Low Sulfur Diesel (ULSD, <10 ppm S), the challenge is no longer the removal of bulk sulfur (thiophene, benzothiophene) but the conversion of sterically hindered "refractory" molecules. This guide objectively compares the Hydrodesulfurization (HDS) rates of benzothiophene (BT), dibenzothiophene (DBT), and its alkyl-substituted derivatives.[1]

Key Insight: While electron-donating alkyl groups theoretically enhance reactivity by increasing electron density on the sulfur atom, steric positioning overrides electronic effects .[1] Consequently, 4,6-dimethyldibenzothiophene (4,6-DMDBT) exhibits reaction rates approximately one order of magnitude lower than unsubstituted DBT, necessitating a shift from Direct Desulfurization (DDS) to Hydrogenation (HYD) pathways.[1]

Mechanistic Foundation: The Steric-Electronic Conflict

To understand the rate differences, one must analyze the competition between electronic promotion and steric inhibition.

  • Electronic Effect (The "+I" Effect): Alkyl groups (methyl, ethyl) are electron-donating. They increase the electron density on the sulfur atom, making it a stronger Lewis base.[1] Theoretically, this should enhance adsorption onto the Lewis acid sites (Coordinatively Unsaturated Sites - CUS) of the MoS₂/CoMoS catalyst.

    • Evidence: 3,7-dimethyldibenzothiophene (where methyls are far from the sulfur) reacts faster than unsubstituted DBT.[1][2]

  • Steric Effect (The Geometric Blockade): In 4,6-substituted DBTs, the methyl groups are positioned directly adjacent to the sulfur atom. This creates a physical barrier that prevents the sulfur lone pair from coordinating with the catalyst vacancy in a planar

    
    -adsorption mode.
    
  • Pathway Implications:

    • DDS (Direct Desulfurization): Requires perpendicular adsorption via the S-atom.[1] Blocked in 4,6-DMDBT.[1][3][4][5][6]

    • HYD (Hydrogenation): The aromatic ring is hydrogenated first.[1] This breaks the planarity of the molecule (puckering), twisting the methyl groups away and allowing the sulfur atom to access the active site.

Visualization: Reaction Pathways & Steric Hindrance

HDS_Pathways cluster_legend Pathway Dominance Start Refractory Sulfur (e.g., 4,6-DMDBT) Ads_Sigma Sigma-Adsorption (S-Metal Bond) Start->Ads_Sigma Blocked by Steric Hindrance Ads_Pi Pi-Adsorption (Ring-Metal Bond) Start->Ads_Pi Favored for 4,6-DMDBT DDS_Step C-S Bond Scission (Direct Desulfurization) Ads_Sigma->DDS_Step HYD_Step Ring Hydrogenation (Formation of hydro-intermediates) Ads_Pi->HYD_Step Product Sulfur-Free Product (e.g., Alkyl-Biphenyl) DDS_Step->Product HYD_Step->DDS_Step Puckering relieves steric strain Legend CoMo catalysts favor DDS NiMo catalysts favor HYD

Figure 1: Dual-pathway mechanism showing the necessity of the HYD route for sterically hindered substrates.

Comparative Analysis of HDS Rates

The following data synthesizes kinetic rate constants (


) normalized to Dibenzothiophene (DBT = 1.0). These values represent pseudo-first-order kinetics on standard sulfided CoMo/

-Al₂O₃ catalysts at typical industrial conditions (300°C, 3-5 MPa).
CompoundStructureRelative Rate (

)
Dominant PathwayReactivity Driver
Benzothiophene (BT) Bicyclic> 10.0DDSHigh accessibility of S-atom; lower resonance energy than DBT.
3,7-Dimethyl-DBT Tricyclic~1.5 - 1.7DDSElectronic Promotion: Methyl groups donate electrons without blocking the S-atom.[1]
Dibenzothiophene (DBT) Tricyclic1.0 (Baseline) DDSStandard planar adsorption; moderate resonance stability.[1]
4-Methyl-DBT Tricyclic0.2 - 0.3MixedPartial Steric: One methyl group hinders adsorption, reducing rate by ~70-80%.[1]
4,6-Dimethyl-DBT Tricyclic0.05 - 0.10 HYDSevere Steric: Two methyl groups block S-atom.[1] Rate is limited by the hydrogenation step.[1][3]

Critical Analysis:

  • The "4,6" Cliff: Note the dramatic drop from DBT (1.[7]0) to 4,6-DMDBT (0.1).[1][2][8] This order of magnitude difference is why 4,6-DMDBT persists in diesel even after lighter sulfur compounds are removed.[1]

  • Catalyst Selection: Because 4,6-DMDBT requires the HYD pathway, NiMo catalysts (which have higher hydrogenation activity) are generally preferred over CoMo catalysts for deep desulfurization of these specific refractory species.[1]

Experimental Protocol: High-Pressure Kinetic Assay

To generate valid kinetic data for these comparisons, a rigorous batch reactor protocol is required.[1] This protocol ensures the reaction is measured in the kinetic regime , free from mass transfer limitations.[1]

Phase 1: Catalyst Activation (Presulfiding)

Active sites are only formed when oxides are converted to sulfides.

  • Loading: Load oxide catalyst (e.g., CoMo/Al₂O₃) into the reactor basket.[1]

  • Sulfiding Agent: Introduce 5% H₂S/H₂ gas mixture or a liquid feed spiked with Dimethyl Disulfide (DMDS).[1]

  • Procedure: Ramp temperature to 400°C at 2°C/min. Hold for 4 hours.

  • Validation: Verify H₂S breakthrough at the outlet to ensure complete sulfidation.

Phase 2: Kinetic Run (Batch Mode)
  • Feed Preparation: Prepare model feed (e.g., dodecane solvent) containing 500 ppmw S of the target benzothiophene.[1] Add an internal standard (e.g., hexadecane) for GC analysis.[1]

  • Start-up: Pressurize reactor with H₂ to 5.0 MPa (cold). Heat to reaction temperature (300°C).

  • Agitation: Set stirring speed >1000 RPM.

    • Self-Validating Check: Perform the Mears Criterion or run at two different stirring speeds. If rates differ, you are diffusion-limited, not kinetically limited.[1]

  • Sampling: Withdraw liquid aliquots at

    
     minutes via a cooled sampling loop to prevent flashing of light ends.
    
Phase 3: Analytical Workflow
  • Instrument: GC-SCD (Sulfur Chemiluminescence Detector) is preferred over FID for selectivity.[1]

  • Calculation: Plot

    
     vs. time. The slope is the pseudo-first-order rate constant 
    
    
    
    .[1]
Visualization: Experimental Workflow

Experimental_Workflow cluster_prep Preparation & Activation cluster_rxn Reaction (Kinetic Regime) cluster_analysis Data Analysis Cat_Load Load Catalyst (Oxide Form) Sulfidation Presulfiding (400°C, H2S/H2) Cat_Load->Sulfidation Reactor High-Pressure Batch Reactor (300°C, 5 MPa, >1000 RPM) Sulfidation->Reactor Activated Cat Feed_Prep Feed Prep (Solvent + BT/DBT + Internal Std) Feed_Prep->Reactor Sampling Liquid Sampling (t = 0 to 240 min) Reactor->Sampling GC_SCD GC-SCD Analysis (Quantify Sulfur Species) Sampling->GC_SCD Calc Calculate k_obs (Slope of ln(C0/Ct)) GC_SCD->Calc

Figure 2: Workflow for determining intrinsic kinetic rates, emphasizing the critical presulfiding step.

References
  • Gates, B. C., & Topsøe, H. (1997).[1] Reactivities in Deep Hydrodesulfurization. Polyhedron, 16(18), 3213-3217.[1] Link

  • Song, C. (2003).[1] An Overview of New Approaches to Deep Desulfurization for Ultra-Clean Gasoline, Diesel Fuel and Jet Fuel. Catalysis Today, 86(1-4), 211-263.[1] Link

  • Ma, X., Sakanishi, K., & Mochida, I. (1994).[1] Hydrodesulfurization Reactivities of Various Sulfur Compounds in Diesel Fuel. Industrial & Engineering Chemistry Research, 33(2), 218-222.[1] Link

  • Eijsbouts, S. (1999).[1] Life cycle of hydroprocessing catalysts. Applied Catalysis A: General, 180(1-2), 189-210.[1] (Cited for Presulfiding Protocols).[1][3][5][9][10][11] Link

  • Varga, Z. et al. (2004).[1] Hydrodesulfurization of 4,6-dimethyldibenzothiophene. Journal of Catalysis, 223(1), 22-35.[1] Link

Sources

reference standards for 2,3-dimethylbenzo(b)thiophene purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purity Analysis of 2,3-Dimethylbenzo(b)thiophene: Establishing a Reliable Reference Standard

Introduction: The Critical Role of Purity in Thiophene Research

2,3-Dimethylbenzo(b)thiophene is a sulfur-containing heterocyclic compound foundational to numerous research and development endeavors, from medicinal chemistry to materials science.[1][2] Its derivatives are explored as organic semiconductors, building blocks for pharmaceutically active molecules, and key intermediates in organic synthesis.[3][4] In any of these applications, the purity of the starting material is not a trivial detail—it is the bedrock of reproducible, reliable, and valid scientific outcomes. Impurities can introduce unpredictable variables, leading to failed experiments, misleading biological data, or poor device performance.

The Reference Standard Landscape: From CRM to In-House Qualification

The gold standard for analytical measurement is a Certified Reference Material (CRM), which provides ultimate traceability and confidence in results.[5][6] CRMs are produced under stringent guidelines, such as those from the European Reference Materials (ERM®) initiative, and come with a certificate detailing the property value, uncertainty, and traceability.[5] While CRMs exist for related polycyclic aromatic compounds, a specific CRM for 2,3-dimethylbenzo(b)thiophene is not currently listed in major supplier catalogs like Sigma-Aldrich or the Joint Research Centre (JRC).[7][8]

In the absence of a CRM, the responsibility falls upon the researcher to source the highest purity material available and rigorously characterize it. This "well-characterized" or "in-house" reference standard then becomes the benchmark for all subsequent batches of the material used in research.

The workflow for qualifying an in-house reference standard is a multi-step, validation-focused process.

G cluster_0 Phase 1: Sourcing & Initial Screening cluster_1 Phase 2: Orthogonal Purity Determination cluster_2 Phase 3: Characterization & Documentation Sourcing Source Highest Purity 2,3-Dimethylbenzo(b)thiophene (e.g., >97% from suppliers) Qualitative Qualitative ID Confirmation (GC-MS, 1H/13C NMR) Sourcing->Qualitative Verify Identity Purity_Screen Preliminary Purity Screen (HPLC-UV or GC-FID Area %) Qualitative->Purity_Screen Initial Assessment GC_Purity Method 1: High-Resolution GC (Quantitative Assay) Purity_Screen->GC_Purity Proceed if >97% HPLC_Purity Method 2: HPLC-UV (Impurity Profiling) Purity_Screen->HPLC_Purity NMR_Purity Method 3: qNMR vs. CRM Standard (Mass Balance Assay) Purity_Screen->NMR_Purity Impurity_ID Identify Key Impurities (MS fragmentation, standards) GC_Purity->Impurity_ID HPLC_Purity->Impurity_ID Water_Content Karl Fischer Titration (Water Content) NMR_Purity->Water_Content Documentation Create Certificate of Analysis (Assigned Purity, Uncertainty, Methods) Impurity_ID->Documentation Water_Content->Documentation

Caption: Workflow for Qualifying an In-House Reference Standard.

Comparison of Analytical Methodologies for Purity Assessment

The selection of an analytical technique depends on the specific goal, whether it's routine quality control, trace impurity detection, or primary standard characterization. A multi-pronged, or "orthogonal," approach using several techniques provides the highest degree of confidence.

Methodology Principle Primary Use Case Advantages Limitations
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Quantitative assay, detection of volatile impurities.High resolution for isomers, high sensitivity with selective detectors (SCD, FPD).[9]Not suitable for non-volatile impurities; thermal degradation is possible.
HPLC (UV Detection) Separation in a liquid mobile phase based on polarity.Impurity profiling, routine QC, analysis of non-volatile impurities.Versatile, non-destructive, suitable for a wide range of impurities.Lower resolution for closely related isomers compared to capillary GC.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination (mass balance) against a certified standard.Primary ratio method, no need for a specific standard of the analyte, provides structural confirmation.[10]Lower sensitivity than chromatographic methods; requires a high-purity internal standard.
GC-Mass Spectrometry (GC-MS) GC separation followed by mass analysis.Identification of unknown impurities, structural confirmation.Provides molecular weight and fragmentation data for identification.[11]Quantification can be less precise than GC-FID unless using isotopic dilution.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems. System suitability tests are included to ensure the instrumentation is performing correctly before sample analysis.

Protocol 3.1: High-Resolution GC-FID for Quantitative Purity Assay

This method adapts principles from established ASTM methods for thiophene analysis for the specific analyte.[12][13][14] The use of a Flame Ionization Detector (FID) provides excellent linearity and sensitivity for hydrocarbon-like structures.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent, with split/splitless inlet and FID.

  • Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID x 0.5 µm film) or equivalent polar column.[13]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: 250 °C, Split mode, Split ratio 50:1.

  • Oven Program: 100 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Detector: FID at 270 °C.

2. Standard and Sample Preparation:

  • Solvent: HPLC-grade acetone or cyclohexane.

  • Sample Preparation: Accurately weigh ~20 mg of 2,3-dimethylbenzo(b)thiophene into a 10 mL volumetric flask and dissolve in the solvent.

  • System Suitability: Prepare a solution containing the analyte and a known related impurity (e.g., 2,7-dimethylbenzo(b)thiophene[15]) to verify resolution.

3. Analysis and Calculation:

  • Inject 1 µL of the prepared sample.

  • Integrate all peaks in the chromatogram.

  • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

4. Causality and Trustworthiness:

  • Why a polar (WAX) column? Benzo(b)thiophenes are moderately polar. A polar column provides better peak shape and resolution from non-polar hydrocarbon impurities compared to a standard non-polar column like a DB-5.

  • System Suitability Check: Before analysis, an injection of a resolution mix should demonstrate a baseline separation (Resolution > 1.5) between the main peak and any critical impurity, ensuring the method can accurately quantify them.

Protocol 3.2: HPLC-UV for Impurity Profiling

This reverse-phase HPLC method is excellent for identifying less volatile impurities that may not be amenable to GC analysis, such as oxidation products (sulfoxides, sulfones) or polymerization byproducts.[3]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD, monitor at 254 nm and collect spectra from 200-400 nm.[16]

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Solvent (Diluent): 50:50 Acetonitrile:Water.

  • Sample Preparation: Prepare a solution at approximately 0.5 mg/mL in the diluent.

3. Analysis and Interpretation:

  • Inject 10 µL of the sample.

  • Use the DAD to check for peak purity. The UV spectrum should be consistent across the entire main peak.

  • Quantify impurities based on area percent at 254 nm, assuming a similar response factor for closely related impurities.

4. Causality and Trustworthiness:

  • Why DAD? A Diode Array Detector captures the full UV-Vis spectrum of each eluting peak. This allows for spectral matching against a library and, crucially, for peak purity analysis. If the spectrum changes from the upslope to the downslope of a peak, it indicates a co-eluting impurity, invalidating a simple area percent calculation.

  • Acidified Mobile Phase: The addition of formic acid improves peak shape for heterocyclic compounds by suppressing the ionization of any basic sites and silanol interactions with the column.

Protocol 3.3: Quantitative NMR (qNMR) for Absolute Purity

qNMR is a powerful primary method for assigning purity without requiring a reference standard of the analyte itself. Instead, a certified, stable internal standard is used.

1. Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher, with a high-precision probe.

  • Internal Standard (IS): Certified Maleic Anhydride or similar CRM with known purity, stable, and with protons in a clear spectral region.

  • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

2. Sample Preparation:

  • Accurately weigh ~15 mg of 2,3-dimethylbenzo(b)thiophene (Analyte) into a vial.

  • Accurately weigh ~10 mg of the Internal Standard (IS) into the same vial.

  • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum.

  • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified (typically D1 > 30s) to allow for full relaxation and accurate integration. Use a 90° pulse angle.

4. Calculation: The purity of the analyte is calculated using the following formula:

Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS

Where:

  • I: Integral of the analyte or IS signal

  • N: Number of protons for the integrated signal (e.g., 6H for the two methyl groups of the analyte)

  • M: Molar mass (Analyte: 162.25 g/mol )[11]

  • m: Weighed mass

  • Purity_IS: Certified purity of the Internal Standard

5. Causality and Trustworthiness:

  • Why a long relaxation delay? This is the single most critical parameter in qNMR. If nuclei are not fully relaxed before the next pulse, the resulting signal intensity will not be truly proportional to the number of protons, leading to inaccurate quantification. This protocol is self-validating by adhering to this fundamental principle of NMR physics.

Visualization of the Analytical Decision Process

Choosing the right method depends on the analytical question. The following diagram illustrates a logical decision-making process.

G Start What is the Analytical Goal? Goal1 Qualify a Primary In-House Standard Start->Goal1 Goal2 Routine QC of a Known Material Start->Goal2 Goal3 Identify an Unknown Impurity Start->Goal3 Method1 Use Orthogonal Methods: 1. qNMR (Absolute Purity) 2. GC-FID (% Area) 3. HPLC-UV (Impurity Profile) 4. Karl Fischer (Water) Goal1->Method1 Highest Confidence Required Method2 Use a Single, Validated Method: - HPLC-UV (preferred) - or GC-FID Goal2->Method2 Efficiency & Consistency Method3 Use a Hyphenated Technique: - GC-MS - or LC-MS Goal3->Method3 Structural Information Needed

Caption: Decision Tree for Selecting an Analytical Method.

Conclusion

While the absence of a commercial Certified Reference Material for 2,3-dimethylbenzo(b)thiophene presents a challenge, it also provides an opportunity to implement robust analytical science. By sourcing high-quality starting material and applying a rigorous, multi-technique approach encompassing quantitative GC, HPLC for impurity profiling, and absolute purity determination by qNMR, researchers can qualify an in-house reference standard with a high degree of confidence. This validated standard is indispensable for ensuring the quality and integrity of all subsequent research, from drug discovery to materials innovation. Adherence to the detailed protocols and validation principles outlined in this guide will ensure that the purity of 2,3-dimethylbenzo(b)thiophene is a controlled variable, not a source of experimental uncertainty.

References

  • PubChem. (n.d.). Benzo(b)thiophene, 2,3-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3-dimethyl thiophene, 632-16-6. Retrieved from [Link]

  • Figshare. (n.d.). Supplementary Material. Retrieved from [Link]

  • ARO Scientific. (n.d.). Certified Reference Materials (CRM) and Standards. Retrieved from [Link]

  • Joint Research Centre. (n.d.). BENZO (b) NAPHTHO (2,3-d) THIOPHENE (purity). Certified Reference Materials catalogue of the JRC. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-benzo(B)thiophene. Retrieved from [Link]

  • Joint Research Centre. (n.d.). Catalogue certified reference materials. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Retrieved from [Link]

  • Preprints.org. (2023). Synthesis and characterization of Thiophene fused arylbenzo[17][18]thieno[2,3- d]thiazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]

  • Shimadzu. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Retrieved from [Link]

  • MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-diarylbenzo[b]thiophene 4a–n, reagents and conditions. Retrieved from [Link]

  • OI Analytical. (2019). Analysis of Thiophene in Benzene Using ASTM Method D7011 and a Pulsed Flame Photometric Detector (PFPD). Retrieved from [Link]

  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR spectroscopy as a unique tool for the quantification of weak interactions between trivalent phosphorus compounds and diphenyliodonium ions. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and screening for antioxidant and cytotoxic activities of novel 2-thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones. Retrieved from [Link]

  • PAC L.P. (n.d.). Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection according to ASTM D7011-15. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene, 2,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Retrieved from [Link]

  • Semantic Scholar. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Retrieved from [Link]

  • MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Retrieved from [Link]

Sources

comparative adsorption isotherms of benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

The separation of benzothiophene (BT) and its derivatives—specifically dibenzothiophene (DBT) and the sterically hindered 4,6-dimethyldibenzothiophene (4,6-DMDBT)—is a critical unit operation in two distinct fields: pharmaceutical purification (scavenging genotoxic impurities from API synthesis) and deep desulfurization (energy sector compliance).

While the end-goals differ, the physicochemical governing principles—adsorption isotherms —remain constant. This guide objectively compares the three dominant adsorbent classes (Activated Carbons, Zeolites, and Metal-Organic Frameworks) based on their thermodynamic equilibrium behaviors.

Key Insight: The choice of adsorbent is rarely a function of capacity alone (


). It is a trade-off between selectivity  (driven by 

-complexation) and diffusion kinetics (driven by pore aperture vs. molecular critical diameter).

The Adsorbates: A Steric Challenge

To interpret the isotherms correctly, one must understand the molecular geometry of the targets.

MoleculeCritical Diameter (

)
Challenge
Benzothiophene (BT) ~5.8Moderate polarity; competes with aromatics.
Dibenzothiophene (DBT) ~8.0Higher electron density on Sulfur; easier to target via

-complexation.
4,6-DMDBT ~9.0+Critical Challenge: Methyl groups shield the Sulfur atom, rendering direct S-metal interactions difficult.

Comparative Analysis of Adsorbent Classes

A. Activated Carbon (AC) & Carbon Nanocomposites
  • Mechanism: Primarily Van der Waals (dispersive) forces and hydrophobic interactions.

  • Isotherm Profile: Typically follows the Freundlich model, indicating heterogeneous surface energy.

  • Pros: Cost-effective; high surface area (>1000

    
    ); excellent for bulk removal of BT/DBT.
    
  • Cons: Low selectivity. In the presence of competing aromatics (e.g., benzene/toluene in synthesis solvents), AC capacity drops precipitously.

  • Modification: Doping with metal oxides (e.g., MnO, NiO) shifts the mechanism toward chemisorption, often fitting the Temkin isotherm, which accounts for adsorbent-adsorbate interactions [1].

B. Zeolites (Y-Type, ZSM-5)
  • Mechanism: Shape selectivity and electrostatic interactions (if cation-exchanged).

  • Isotherm Profile: Strictly Langmuir (Type I). The rigid pore structure creates a defined saturation limit.

  • Pros: High thermal stability; regenerable.

  • Cons: Diffusion Limitations. Standard NaY zeolites struggle with 4,6-DMDBT because the molecule is too bulky to enter the supercages effectively.

  • Optimization: Ion-exchanging with

    
     or 
    
    
    
    (e.g., Ag-Y) introduces
    
    
    -complexation, significantly steepening the isotherm slope at low concentrations (high Henry’s Law constant) [2].
C. Metal-Organic Frameworks (MOFs)[2][4][5][6]
  • Mechanism: Coordinative Unsaturated Sites (CUS). The metal nodes (e.g., Cu in HKUST-1/MOF-199) act as Lewis acids binding to the Lewis base (Sulfur).

  • Isotherm Profile: Often Langmuir or Langmuir-Freundlich (Sips).

  • Pros: Highest Capacity. The tunable pore size allows 4,6-DMDBT diffusion, while CUS provides high specificity.

  • Cons: Hydrolytic stability can be poor (e.g., MOF-5 degrades in moisture).

  • Performance: MOF-199 and MIL-101(Cr) have demonstrated capacities exceeding 50 mg/g for BT derivatives, outperforming zeolites by a factor of 2–3 in non-competitive environments [3].

Quantitative Data Synthesis

The following table synthesizes experimental


 (Maximum Adsorption Capacity) data derived from batch equilibrium studies in model solvents (typically isooctane or hexanes).
AdsorbentTargetIsotherm Model

(mg/g)
MechanismRef
Activated Carbon (AC) DBTFreundlich20 - 45VdW / Physical[1]
AC-NiO Nanocomposite DBTLangmuir~52VdW + Reactive[4]
NaY Zeolite ThiopheneLangmuir199Physical / Shape[2]
Ag-Y Zeolite ThiopheneLangmuir394

-Complexation
[2]
MOF-5 BTLangmuir51Lewis Acid-Base[3]
UMCM-150 DBTLangmuir83CUS / Pore Fill[3]
UMCM-150 4,6-DMDBTLangmuir35CUS (Steric limit)[3]

Note:


 values are highly dependent on temperature and initial concentration ranges.[1] The values above represent optimized conditions (typically 25-30°C).

Mechanistic Visualization

The following diagram illustrates the competing mechanisms defining the isotherm shape.

AdsorptionMechanisms cluster_Surface Adsorbent Surface Interaction Adsorbate Benzothiophene Derivative VdW Van der Waals (Activated Carbon) Adsorbate->VdW Non-specific PiComp Pi-Complexation (Ag-Zeolites / MOFs) Adsorbate->PiComp Electron Donor/Acceptor AcidBase Lewis Acid-Base (CUS in MOFs) Adsorbate->AcidBase S-Metal Bond Result Adsorption Efficiency VdW->Result Low Selectivity Multilayer (Freundlich) PiComp->Result High Selectivity Monolayer (Langmuir) AcidBase->Result High Capacity Steric Sensitive

Caption: Mechanistic pathways determining adsorption selectivity and isotherm model fit.

Experimental Protocol: Batch Equilibrium Isotherms

To generate reproducible isotherm data, one must eliminate mass transfer limitations. The following protocol is designed for self-validation.

Objective: Determine equilibrium capacity (


) vs. equilibrium concentration (

).
Phase 1: Preparation
  • Adsorbent Activation: Heat adsorbent (Zeolites: 350°C; MOFs: 150°C; AC: 110°C) under vacuum for 12 hours to remove pre-adsorbed moisture/gases. Crucial for pore accessibility.

  • Stock Solution: Prepare 1000 ppmw Sulfur equivalent of BT/DBT in n-octane (or process-relevant solvent).

Phase 2: Equilibration (The "Bottle-Point" Method)
  • Prepare 10 vials with varying adsorbent masses (e.g., 10 mg to 500 mg) or varying initial concentrations (

    
    ).
    
  • Add fixed volume (e.g., 20 mL) of stock solution.

  • Agitation: Shake at 200 rpm in a thermostatic shaker (25°C ± 0.1°C).

  • Time: Allow 24 hours. Validation: Take a kinetic point at 48 hours for one sample to ensure 24h was truly equilibrium.

Phase 3: Analysis & Calculation
  • Filter supernatant using 0.22

    
     PTFE syringe filter.
    
  • Analyze residual sulfur (

    
    ) via GC-SCD  (Sulfur Chemiluminescence Detector) or HPLC-UV  (if solvent allows).
    
  • Calculate

    
    :
    
    
    
    
    Where
    
    
    is volume (L) and
    
    
    is adsorbent mass (g).
Phase 4: Data Fitting

Fit data to Langmuir (Linearized:


 vs 

) and Freundlich (Linearized:

vs

) models. The

value determines the dominant mechanism.

Workflow Visualization

ExperimentalWorkflow Start Adsorbent Activation (Vacuum/Heat) Batch Batch Equilibration (Variable Mass/Conc) Start->Batch Prep Stock Solution Prep (BT/DBT in Solvent) Prep->Batch Separation Phase Separation (0.22 µm PTFE Filter) Batch->Separation 24h @ 25°C Analysis Quantification (GC-SCD / HPLC) Separation->Analysis Calc Isotherm Modeling (Langmuir vs Freundlich) Analysis->Calc Calculate qe

Caption: Step-by-step workflow for generating validated adsorption isotherm data.

References

  • Adsorptive desulfurization of thiophene, benzothiophene and dibenzothiophene over activated carbon manganese oxide nanocomposite. Academia.edu.

  • Metal Modified NaY Zeolite as Sorbent for the Ultra-Deep Removal of Thiophene. PSE Community.

  • Metal Organic Frameworks as Desulfurization Adsorbents of DBT and 4,6-DMDBT from Fuels. MDPI (Materials).

  • Adsorption Isotherms and Kinetics for Dibenzothiophene on Activated Carbon Doped with Nickel Oxide. Indian Academy of Sciences.

Sources

A Comparative Guide to the Spectrometric Detection Limits for 2,3-Dimethylbenzo(b)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the sensitive and accurate detection of trace-level compounds is paramount. This is particularly true for 2,3-dimethylbenzo(b)thiophene, a substituted polycyclic aromatic sulfur heterocycle (PASH) that can be found as a contaminant in various matrices, including petroleum products and environmental samples. Its detection and quantification at low levels are crucial for quality control, environmental monitoring, and ensuring the purity of pharmaceutical intermediates. This guide provides a comprehensive comparison of the limits of detection (LOD) for 2,3-dimethylbenzo(b)thiophene across a range of spectrometric techniques, supported by experimental data and methodological insights to aid researchers in selecting the most appropriate analytical approach for their specific needs.

Introduction to 2,3-Dimethylbenzo(b)thiophene and its Analytical Challenges

2,3-Dimethylbenzo(b)thiophene belongs to the class of PASHs, which are of significant interest due to their potential environmental impact and their presence in fossil fuels. The analytical challenge in detecting this compound often lies in its presence within complex matrices at trace concentrations. Therefore, the choice of an analytical technique with a sufficiently low limit of detection is a critical first step in developing a robust quantification method.

Comparison of Spectrometric Techniques for the Detection of 2,3-Dimethylbenzo(b)thiophene

The selection of an analytical technique is a balance between sensitivity, selectivity, cost, and the nature of the sample matrix. Below, we compare the performance of several key spectrometric methods for the detection of 2,3-dimethylbenzo(b)thiophene.

Spectrometric TechniqueTypical Limit of Detection (LOD)Sample MatrixKey AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) 0.01 - 0.1 ng/mL[1]Fuel Oil, EnvironmentalHigh selectivity and sensitivity, excellent for complex matrices.May require derivatization for some compounds, though not typically for 2,3-dimethylbenzo(b)thiophene.
Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD) ~18 ppb (for thiophene)Benzene, Petroleum ProductsHighly selective for sulfur compounds, equimolar response.[2]Not as universally available as MS detectors.
Gas Chromatography with Atomic Emission Detector (GC-AED) 0.1 mg/L (for sulfur)[3]Diesel OilElement-specific detection, good for speciation.Lower sensitivity compared to MS for this application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ng/L to pg/mg range (for other emerging contaminants)[4]Aquatic MatricesHigh sensitivity and selectivity, suitable for polar and non-volatile compounds.Matrix effects can be significant, requiring careful sample preparation.
UV-Vis Spectroscopy Dependent on molar absorptivity (theoretically µg/mL to ng/mL)Pure SolventsSimple, cost-effective, and non-destructive.Low selectivity, prone to interference from other absorbing species.

In-Depth Analysis of Spectrometric Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile organic compounds like 2,3-dimethylbenzo(b)thiophene. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.

For the analysis of alkylated PASHs in complex matrices like fuel oil, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity by reducing chemical noise. A study on the analysis of PAHs and PASHs in fuel oil using GC-MS/MS reported limits of detection in the range of 0.01 to 0.1 ng/mL[1]. This level of sensitivity is often required for environmental trace analysis.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Fuel Oil) Dilution Dilution with appropriate solvent (e.g., Dichloromethane) Sample->Dilution Filtration Filtration through 0.45 µm filter Dilution->Filtration Injection Injection into GC Filtration->Injection Prepared Sample Separation Chromatographic Separation (e.g., on a non-polar capillary column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis and Detection (e.g., in Selected Ion Monitoring - SIM mode) Ionization->Detection Quantification Quantification against a calibration curve Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: Workflow for the analysis of 2,3-dimethylbenzo(b)thiophene by GC-MS.

Gas Chromatography with Sulfur-Selective Detectors

For targeted analysis of sulfur-containing compounds, GC equipped with a sulfur chemiluminescence detector (SCD) or an atomic emission detector (AED) provides exceptional selectivity.

  • GC-SCD: This technique relies on the chemiluminescent reaction of sulfur compounds in an ozone-rich environment. The emitted light is proportional to the amount of sulfur, offering a highly specific and sensitive detection method. For thiophene in benzene, a quantitative limit near 18 ppb has been reported[2].

  • GC-AED: This detector atomizes the eluting compounds and excites the atoms in a plasma. The emitted light at element-specific wavelengths is then detected. A study on sulfur compounds in diesel oil reported a detection limit for sulfur of 0.1 mg/L[3].

These sulfur-selective detectors are particularly advantageous when the sample matrix contains a high concentration of interfering hydrocarbons that can suppress the signal in a mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid Phase Extraction (SPE) for enrichment and clean-up Sample->SPE Elution Elution of analyte SPE->Elution Injection Injection into LC Elution->Injection Prepared Sample Separation Chromatographic Separation (e.g., on a C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) Separation->Ionization MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection in MRM mode Ionization->MSMS_Detection Quantification Quantification using an internal standard MSMS_Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: Workflow for the analysis of 2,3-dimethylbenzo(b)thiophene by LC-MS/MS.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and accessible technique based on the absorption of ultraviolet or visible light by a molecule. While polycyclic aromatic compounds, including benzothiophenes, exhibit characteristic UV absorption spectra, the selectivity of this method is low, making it unsuitable for complex matrices without extensive sample cleanup.

The theoretical limit of detection for a compound by UV-Vis spectroscopy can be estimated if its molar absorptivity (ε) is known, using the Beer-Lambert Law (A = εcl). A higher molar absorptivity corresponds to a lower theoretical LOD. While the specific molar absorptivity for 2,3-dimethylbenzo(b)thiophene was not found in the surveyed literature, related thiophene derivatives have been reported to have molar extinction coefficients in the range of 2-4 × 10⁴ L mol⁻¹ cm⁻¹[5]. Assuming a similar value and a minimum detectable absorbance of 0.001, a theoretical LOD in the µg/mL to ng/mL range could be achievable in a pure solvent. However, in practice, background absorbance from the matrix would significantly increase the achievable LOD.

Conclusion and Recommendations

For the sensitive and selective determination of 2,3-dimethylbenzo(b)thiophene, Gas Chromatography-Mass Spectrometry (GC-MS) , particularly in its tandem configuration (GC-MS/MS), stands out as the most robust and widely applicable technique, offering detection limits in the low ng/mL range, even in complex matrices.

For applications requiring high selectivity for sulfur compounds and where matrix interferences are a major concern, Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) is an excellent alternative, providing low ppb-level detection.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) holds great promise for high-sensitivity analysis, especially in aqueous samples, further method development and validation would be required to establish its performance for 2,3-dimethylbenzo(b)thiophene.

UV-Vis Spectroscopy , due to its inherent lack of selectivity, is generally not recommended for the quantification of 2,3-dimethylbenzo(b)thiophene in anything other than simple, well-characterized solutions.

The choice of the optimal analytical method will ultimately depend on the specific research question, the required level of sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational information to make an informed decision for the accurate and reliable determination of 2,3-dimethylbenzo(b)thiophene.

References

  • Comparison of comprehensive two-dimensional gas chromatography coupled with sulfur-chemiluminescence detector to standard methods for speciation of sulfur-containing compounds in middle distillates. (2006). Journal of Chromatography A. [Link]

  • Kanan, R., et al. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Cedre.fr. [Link]

  • [Determination of sulfur compounds in catalytic diesel oil by gas chromatography with atomic emission detector and its applications]. (2002). Se Pu. [Link]

  • GC-SCD Comparison for Sulfur in Petroleum (ASTM D5623). (2025). LabRulez GCMS. [Link]

  • GC-SCD Analysis of Fuels and Petrochemicals. (n.d.). LabRulez GCMS. [Link]

  • GC-SCD Analysis of - Fuels and Petrochemicals. (n.d.). Shimadzu. [Link]

  • Vestlund, H. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. DiVA portal. [Link]

  • (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. ResearchGate. [Link]

  • Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. (n.d.). Shimadzu. [Link]

  • An advanced LC-MS/MS protocol for simultaneous detection of pharmaceuticals and personal care products in the environment. (2023). Rapid Communications in Mass Spectrometry. [Link]

  • Extinction Coefficients Table | 45+ Compounds Reference Database. (n.d.). [Link]

  • Three sample-sparing techniques to estimate the molar extinction coefficient of luminescent dyes. (n.d.). SSRN. [Link]

  • Benzo(b)thiophene, 2,3-dimethyl-. PubChem. [Link]

  • The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. (2020). Spectroscopy Online. [Link]

  • Development of a Method for GC/MS Analysis of PAHs and Alkylated PAHs for Use in Characterization and Source Identification of PAH Contaminated Sites. (2014). Semantic Scholar. [Link]

  • Detection of Emerging Environmental Pollutants using LC-MS/MS. (n.d.). SCIEX. [Link]

  • Why Current GC/MS Methods Produce Inaccurate Concentrations of Alkylated Polycyclic Aromatic Hydrocarbons (PAH) and Sulfur Heterocycles (PASH). (2015). Tufts University. [Link]

  • Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. (2017). Applied Spectroscopy. [Link]

  • Thiophene Disubstituted Benzothiadiazole Derivatives: An Effective Planarization Strategy Toward Deep-Red to Near-Infrared (NIR) Organic Light-Emitting Diodes. (2019). Frontiers in Chemistry. [Link]

  • (2017). Molar extinction coefficients of some commonly used solvents. ResearchGate. [Link]

  • Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. (2024). MDPI. [Link]

  • Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC –UV–DAD Method. (n.d.). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.